AS1907417
Description
Properties
Molecular Formula |
C19H27N3O4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[1-(2-cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid |
InChI |
InChI=1S/C19H27N3O4S/c23-17(24)6-1-3-13-7-9-22(10-8-13)19-15-11-27(25,26)12-16(15)20-18(21-19)14-4-2-5-14/h13-14H,1-12H2,(H,23,24) |
InChI Key |
NFFANIJTECFGGM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AS1907417: A Technical Guide to its Mechanism of Action as a GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of AS1907417, a novel, orally active small-molecule agonist of the G-protein-coupled receptor 119 (GPR119). This compound has demonstrated significant potential as an insulinotropic and β-cell preservative agent for the treatment of type 2 diabetes.[1]
Core Mechanism of Action
This compound functions as a potent agonist for GPR119, a receptor highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] The activation of GPR119 by this compound initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in cAMP is the central node in the molecule's mechanism of action, triggering downstream effects that enhance glucose homeostasis.
The primary signaling pathway is initiated by the binding of this compound to GPR119, which is coupled to the stimulatory G-protein (Gαs). This interaction activates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and potentially other cAMP effectors like Exchange Protein Directly Activated by cAMP (EPAC). These effectors then phosphorylate various downstream targets involved in insulin (B600854) secretion and β-cell function.
Signaling Pathway Diagram
Quantitative In Vitro Data
This compound has been shown to potently increase intracellular cAMP levels and stimulate glucose-stimulated insulin secretion (GSIS) in various cell lines.
| Assay | Cell Line | Key Parameter | Result |
| cAMP Accumulation | HEK293 (expressing human GPR119) | Intracellular cAMP enhancement | Dose-dependent increase |
| Insulin Promoter Activity | NIT-1 (expressing human insulin promoter) | Promoter Activity | Significant enhancement |
| Glucose-Stimulated Insulin Secretion (GSIS) | MIN-6-B1 (pancreatic β-cell line) | Insulin Secretion | Potentiation of GSIS |
In Vivo Efficacy in Diabetic Models
Chronic administration of this compound has demonstrated significant anti-hyperglycemic effects in multiple rodent models of type 2 diabetes.
| Animal Model | Dosing Regimen | Duration | Key Outcomes |
| Diabetic db/db mice | Twice-daily | 4 weeks | HbA1c reduced by 1.6% |
| Aged db/db mice | Twice-daily | 4 weeks | HbA1c reduced by 0.8% |
| ob/ob mice | Twice-daily | 4 weeks | HbA1c reduced by 1.5% |
| Zucker diabetic fatty rats | Twice-daily | 4 weeks | HbA1c reduced by 0.9% |
In diabetic db/db mice, treatment with this compound also led to improvements in plasma glucose, plasma insulin, pancreatic insulin content, and lipid profiles.[1] Furthermore, it increased the mRNA levels of pancreatic insulin and pancreatic and duodenal homeobox 1 (PDX-1), a key transcription factor for β-cell function and development.[1]
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines the methodology to measure the effect of this compound on intracellular cAMP levels.
References
- 1. This compound, a novel GPR119 agonist, as an insulinotropic and β-cell preservative agent for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]
Selfotel: An In-depth Technical Guide on its Glutamate Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors. By directly competing with the endogenous ligand glutamate at its binding site, Selfotel inhibits excessive neuronal excitation, a key process in the pathophysiology of ischemic brain injury. Developed with the aim of mitigating the neurotoxic cascade following acute ischemic stroke, Selfotel demonstrated significant neuroprotective effects in various preclinical models. However, despite this early promise, Phase III clinical trials were prematurely terminated due to a lack of efficacy and a concerning trend towards increased mortality in treated patients. This guide provides a comprehensive technical overview of Selfotel, detailing its mechanism of action, quantitative pharmacological data, experimental methodologies, and the clinical findings that led to the cessation of its development.
Introduction to Selfotel and the Glutamate Cascade
Ischemic stroke triggers a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft.[1] This excess glutamate persistently activates postsynaptic glutamate receptors, particularly the NMDA receptor.[2] The subsequent influx of Ca²⁺ through the NMDA receptor channel initiates a cascade of neurotoxic events, including the activation of proteases and lipases, generation of reactive oxygen species, and ultimately, neuronal cell death.[3] This process is often referred to as the "glutamatergic excitotoxicity cascade."
Selfotel, with the chemical name (±)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, was designed as a competitive antagonist to block the initial step of this cascade by preventing glutamate from binding to the NMDA receptor.[3] Its development was based on the hypothesis that inhibiting NMDA receptor activation during the acute phase of a stroke could preserve neuronal tissue in the ischemic penumbra.
Mechanism of Action
Selfotel acts as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel, Selfotel's mechanism allows for a graded response dependent on the concentration of both the antagonist and the agonist (glutamate). This competitive nature was initially thought to offer a more nuanced and potentially safer therapeutic window.
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Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Selfotel from preclinical and clinical studies.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Value | Species/Assay Condition | Reference |
| Kd (High Affinity) | 9 nM | Rat brain membranes ([³H]-CGS 19755) | [4] |
| Kd (Low Affinity) | 200 nM | Rat brain membranes ([³H]-CGS 19755) | [4] |
| Bmax (High Affinity) | 0.55 pmol/mg protein | Rat brain membranes ([³H]-CGS 19755) | [4] |
| Bmax (Low Affinity) | 1.00 pmol/mg protein | Rat brain membranes ([³H]-CGS 19755) | [4] |
| ED50 (NMDA Excitotoxicity) | 25.4 µM | Dissociated mixed neocortical cultures | [3] |
| ED50 (Oxygen-Glucose Deprivation) | 15.9 µM | Dissociated mixed neocortical cultures | [3] |
Table 2: Preclinical Efficacy in Animal Models of Ischemia
| Animal Model | Dosing Regimen | Outcome | Reference |
| Gerbil (Global Ischemia) | 10 and 30 mg/kg i.p. (4 doses) | Reduced hippocampal brain damage | [3] |
| Rat (Global Ischemia) | 30 mg/kg i.p. (4 doses) | Reduced histological damage | [3] |
| Rat (Permanent MCAO) | 40 mg/kg i.v. | Reduced cortical edema by 23% | [3] |
| Rat (Permanent MCAO) | 10 mg/kg i.v. bolus + 5 mg/kg/h infusion | Reduced cortical infarct volume | [3] |
Table 3: Human Pharmacokinetics and Clinical Trial Dosing
| Parameter | Value | Population/Study | Reference |
| Plasma Half-life | 2 - 3.3 hours | Healthy volunteers and stroke patients | [5] |
| Dose Range (Phase IIa) | 1.0 - 2.0 mg/kg i.v. | Acute ischemic stroke patients | [6] |
| Dose (Phase III) | 1.5 mg/kg i.v. | Acute ischemic stroke patients | [1] |
Table 4: Adverse Events in Phase IIa Clinical Trial
| Adverse Event | 1.0 mg/kg (n=6) | 1.5 mg/kg (n=7) | 1.75 mg/kg (n=5) | 2.0 mg/kg (n=6) | Placebo (n=8) |
| Agitation/Hallucinations/Confusion | 1 | 4 | 3 | 6 | 0 |
| Paranoia/Delirium | 0 | 2 | 1 | 4 | 0 |
| Mortality | 0/6 | 1/7 | 1/5 | 1/6 | 1/8 |
| Data compiled from Grotta et al., 1995[6] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol is adapted from studies characterizing competitive NMDA receptor antagonists and can be used to determine the binding affinity (Kd) and receptor density (Bmax) of a test compound like Selfotel.
dot
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)
-
Unlabeled Selfotel
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous glutamate.
-
Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of unlabeled Selfotel. For saturation binding, incubate with increasing concentrations of the radiolabeled ligand in the presence and absence of a high concentration of unlabeled ligand to determine non-specific binding.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the data to generate saturation or competition curves. From these curves, calculate the Kd, Bmax, and Ki values using appropriate software.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of Selfotel's effect on NMDA receptor-mediated currents in individual neurons.
dot
Materials:
-
Acute brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
NMDA and glycine (B1666218) (co-agonist)
-
Selfotel
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Prepare acute brain slices from a region of interest (e.g., hippocampus or cortex) or use cultured neurons.
-
Patching: Under a microscope, carefully approach a target neuron with a glass micropipette filled with intracellular solution. Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette, allowing electrical access to the entire cell.
-
Recording: In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel. Apply a solution containing NMDA and glycine to evoke an inward current.
-
Drug Application: After recording a stable baseline NMDA-evoked current, perfuse the slice or culture with a solution containing Selfotel at various concentrations and record the resulting inhibition of the NMDA current.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of Selfotel. Plot the percentage of inhibition as a function of Selfotel concentration to generate a dose-response curve and calculate the IC₅₀ value.
Middle Cerebral Artery Occlusion (MCAO) Animal Model
The MCAO model is a widely used preclinical model of focal ischemic stroke in rodents.
Materials:
-
Anesthetized rat or mouse
-
Surgical microscope
-
Surgical instruments
-
Nylon monofilament suture
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the ECA and the proximal CCA.
-
Filament Insertion: Make a small incision in the CCA and insert a nylon monofilament suture. Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA).[7][8] The position of the filament can be confirmed by a drop in cerebral blood flow as measured by a laser Doppler flowmeter.[9]
-
Occlusion and Reperfusion: The suture can be left in place for a desired period (e.g., 90 minutes) to induce transient ischemia, followed by withdrawal of the filament to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Post-operative Care and Assessment: Close the incision and allow the animal to recover. Neurological deficits can be assessed using a standardized scoring system. The volume of the ischemic infarct can be measured at a later time point (e.g., 24 hours) by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[7]
Clinical Development and Outcomes
Selfotel underwent several clinical trials for the treatment of acute ischemic stroke. Phase I and IIa trials in healthy volunteers and stroke patients established a maximum tolerated dose of 1.5 mg/kg, with higher doses causing significant adverse neurological effects such as agitation, hallucinations, and confusion.[5][6]
Two pivotal Phase III trials, known as the ASSIST (Acute Stroke Trials Involving Selfotel Treatment) trials, were initiated to evaluate the efficacy of a single 1.5 mg/kg intravenous dose of Selfotel administered within 6 hours of stroke onset.[1] The primary endpoint was the proportion of patients with a favorable functional outcome (Barthel Index score ≥60) at 90 days.
The trials were prematurely halted by the independent Data Safety Monitoring Board due to an imbalance in mortality.[1] The final analysis of 567 patients showed no significant difference in the primary outcome between the Selfotel and placebo groups.[1] Furthermore, there was a trend towards increased mortality in the Selfotel-treated group, particularly within the first 30 days and in patients with severe stroke.[1][10] These findings led to the discontinuation of the clinical development of Selfotel for acute ischemic stroke.[2][11]
Conclusion
Selfotel is a well-characterized competitive NMDA receptor antagonist that showed considerable promise in preclinical models of ischemic stroke. However, the failure to translate this efficacy to the clinical setting, coupled with safety concerns, underscores the challenges in developing neuroprotective agents for acute stroke. The in-depth technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working on novel therapeutic strategies for neurological disorders, offering insights into the complexities of targeting the glutamate system and the critical importance of bridging the gap between preclinical and clinical research.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCAO Model Establishment [bio-protocol.org]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to AS1907417: A Novel GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1907417 is a novel, small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] This compound, a modified 2,4,6-tri-substituted pyrimidine (B1678525) derivative, has demonstrated significant potential as both an insulinotropic and a β-cell preservative agent.[1] By activating GPR119, this compound stimulates glucose-stimulated insulin (B600854) secretion (GSIS) and shows efficacy in preserving pancreatic β-cell function.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action.
Chemical Structure and Properties
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉N₅O₃ | Predicted |
| Molecular Weight | 427.5 g/mol | Predicted |
| XLogP3 | 3.2 | Predicted |
| Hydrogen Bond Donor Count | 2 | Predicted |
| Hydrogen Bond Acceptor Count | 6 | Predicted |
| Rotatable Bond Count | 7 | Predicted |
| Exact Mass | 427.227039 g/mol | Predicted |
| Topological Polar Surface Area | 99.9 Ų | Predicted |
| Heavy Atom Count | 30 | Predicted |
| Complexity | 635 | Predicted |
Note: The properties listed above are predicted based on the likely core structure and have not been experimentally verified. Definitive values are pending the disclosure of the exact chemical structure.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by acting as an agonist for GPR119. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation is coupled to the Gs alpha subunit of G proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
This elevation in cAMP has two key downstream effects:
-
In Pancreatic β-cells: Increased cAMP levels enhance glucose-stimulated insulin secretion (GSIS). This means that this compound promotes insulin release only in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia.
-
In Intestinal L-cells: Activation of GPR119 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that further potentiates insulin secretion from β-cells, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for this compound.
In Vitro cAMP Accumulation Assay
Objective: To determine the agonist activity of this compound on the GPR119 receptor by measuring intracellular cAMP levels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine) and incubated for 30 minutes at 37°C.
-
Compound Treatment: this compound is serially diluted in the stimulation buffer and added to the cells. The cells are then incubated for a further 30 minutes at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a competitive immunoassay utilizing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.
-
Data Analysis: The data is normalized to the response of a known GPR119 agonist (e.g., forskolin) and plotted as a concentration-response curve to determine the EC₅₀ value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
GSIS Protocol:
-
Islets are pre-incubated for 1-2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
-
Groups of islets are then incubated for 1 hour in KRBB containing:
-
Low glucose (2.8 mM) + vehicle
-
Low glucose (2.8 mM) + this compound
-
High glucose (16.7 mM) + vehicle
-
High glucose (16.7 mM) + this compound
-
-
-
Insulin Measurement: The supernatant from each incubation is collected, and the insulin concentration is determined using a commercially available insulin ELISA kit.
-
Data Analysis: Insulin secretion is normalized to the total insulin content of the islets (determined after cell lysis). The results are expressed as a percentage of total insulin or as fold-increase over the low glucose control.
Preclinical Efficacy
In vivo studies in animal models of type 2 diabetes have demonstrated the therapeutic potential of this compound. In diabetic db/db mice, twice-daily administration of this compound for four weeks resulted in a significant reduction in hemoglobin A1c (HbA1c) levels.[1] Furthermore, treated mice showed improvements in plasma glucose and insulin levels, as well as an increase in pancreatic insulin content.[1] These findings suggest that this compound not only improves glycemic control but also has a positive impact on β-cell function and mass.[1]
Conclusion
This compound is a potent and promising GPR119 agonist with a dual mechanism of action that addresses key aspects of type 2 diabetes pathophysiology. Its ability to stimulate glucose-dependent insulin secretion and preserve pancreatic β-cell function makes it an attractive candidate for further drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other novel GPR119 agonists. Future research should focus on elucidating the precise chemical structure of this compound to enable more detailed structure-activity relationship studies and to facilitate its advancement through the drug development pipeline.
References
CGS 19755 (Selfotel): A Technical Whitepaper on its Discovery, Mechanism, and Clinical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 19755, also known as Selfotel, emerged in the late 1980s as a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical history of CGS 19755. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in its evaluation. The document culminates in a review of the clinical trials that ultimately led to the discontinuation of its development, offering valuable insights into the challenges of translating promising preclinical neuroprotective agents into clinically effective therapies.
Introduction: The Excitotoxicity Hypothesis and the Dawn of NMDA Receptor Antagonists
The concept of excitotoxicity, where excessive stimulation by excitatory amino acids like glutamate (B1630785) leads to neuronal damage, gained significant traction in the 1980s. This hypothesis became a cornerstone of neuroprotective research, particularly in the context of ischemic events such as stroke and traumatic brain injury.[3][4] During ischemia, excessive glutamate release leads to the overactivation of NMDA receptors, triggering a cascade of events including massive calcium influx, which ultimately results in cell death.[5] This understanding spurred the development of NMDA receptor antagonists as potential neuroprotective agents.
CGS 19755, chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, was developed by Ciba-Geigy as a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5).[3][6] It was designed as a competitive antagonist, directly competing with glutamate for its binding site on the NMDA receptor.[3]
Mechanism of Action
CGS 19755 functions as a competitive antagonist at the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel associated with the receptor, CGS 19755 binds to the glutamate recognition site, thereby preventing the channel from opening in response to glutamate.[3] This action inhibits the influx of calcium ions that is central to the excitotoxic cascade.[5]
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Caption: Mechanism of action of CGS 19755 at the NMDA receptor.
Preclinical Pharmacology
CGS 19755 demonstrated a promising preclinical profile, exhibiting anticonvulsant, anxiolytic, and neuroprotective properties in various animal models.[7][8]
Quantitative Data from Preclinical Studies
| Parameter | Species | Model | Route of Administration | Value | Reference |
| IC50 (NMDA Receptor Binding) | Rat | In vitro | - | 50 nM | [1] |
| pA2 (NMDA-evoked ACh release) | Rat | In vitro | - | 5.94 | [1][2] |
| ED50 (Maximal Electroshock Seizure) | Mouse | In vivo | i.p. | 2.0 mg/kg | [1] |
| ED50 (Maximal Electroshock Seizure) | Rat | In vivo | i.p. | 3.8 mg/kg | [1] |
| ED50 (Sound-induced Seizure) | DBA/2 Mice | In vivo | i.p. | ~2 mg/kg | [7] |
| Minimum Effective Dose (Anxiolytic) | Rat | Conflict Test | i.p. | 1.73 mg/kg | [7] |
| Neuroprotective Dose (Global Ischemia) | Gerbil | Global Cerebral Ischemia | i.p. | 10-30 mg/kg (repeated doses) | [3] |
| Neuroprotective Dose (Focal Ischemia) | Rat | Permanent MCAO | i.v. | 10 mg/kg | [9] |
| Neuroprotective Dose (Traumatic Brain Injury) | Animal Models | Traumatic Brain Injury | - | 3-30 mg/kg | [3] |
Experimental Protocols: Key Preclinical Assays
NMDA Receptor Binding Assay:
-
Preparation: Crude P2 fractions of rat brain membranes were prepared.
-
Ligand: [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]CPP), a high-affinity NMDA receptor antagonist.
-
Procedure: Membranes were incubated with [3H]CPP in the presence and absence of varying concentrations of CGS 19755.
-
Analysis: The inhibition of [3H]CPP binding by CGS 19755 was measured to determine the IC50 value.[1]
Maximal Electroshock (MES) Seizure Test:
-
Animals: Male CF1 mice or Sprague-Dawley rats.
-
Procedure: An electrical stimulus was delivered via corneal electrodes to induce a tonic hindlimb extension seizure.
-
Drug Administration: CGS 19755 was administered intraperitoneally (i.p.) at various doses prior to the electrical stimulus.
-
Endpoint: The dose of CGS 19755 that protected 50% of the animals from the tonic hindlimb extension was calculated as the ED50.[1]
Gerbil Global Cerebral Ischemia Model:
-
Animals: Mongolian gerbils.
-
Procedure: Bilateral common carotid artery occlusion was performed for a set duration (e.g., 20 minutes) to induce global cerebral ischemia.
-
Drug Administration: CGS 19755 was administered i.p. at different doses and time points relative to the ischemic insult.
-
Analysis: Histological analysis of the hippocampus was performed to assess the extent of neuronal damage and the neuroprotective effect of CGS 19755.[3]
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Caption: A typical preclinical evaluation workflow for a neuroprotective agent.
Clinical Development and Discontinuation
The promising preclinical data propelled CGS 19755 into clinical trials for acute ischemic stroke and severe head injury under the name Selfotel.
Phase II Clinical Trials
A Phase IIa randomized, double-blind, placebo-controlled trial was conducted to evaluate the safety and tolerability of CGS 19755 in patients with acute ischemic stroke.[5][10]
Key Findings from the Phase IIa Stroke Trial:
-
Dose-dependent CNS adverse events: Agitation, hallucinations, confusion, paranoia, and delirium were observed.[5][10]
-
Maximum tolerated dose: A single intravenous dose of 1.5 mg/kg was determined to be the maximum tolerated dose.[5][10]
-
Adverse experiences: Occurred in a significant portion of patients, particularly at doses of 1.75 mg/kg and 2.0 mg/kg.[10]
Phase III Clinical Trials and Cessation of Development
Two parallel Phase III clinical trials were initiated to assess the efficacy of Selfotel in patients with severe head injury.[11]
Outcome of the Phase III Head Injury Trials:
-
Premature Termination: The trials were stopped prematurely due to concerns from the Safety and Monitoring Committee.[11]
-
Safety Concerns: An increased number of deaths and serious brain-related adverse events were observed in the Selfotel treatment arm.[11]
-
Lack of Efficacy: An interim analysis indicated a very low probability of demonstrating a beneficial effect of the drug had the studies been completed.[11]
The disappointing results from the Phase III trials for head injury, coupled with the narrow therapeutic window and significant psychotomimetic side effects observed in the stroke trials, led to the discontinuation of the clinical development of CGS 19755.
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Caption: Timeline of the discovery and clinical development of CGS 19755.
Conclusion
The story of CGS 19755 (Selfotel) serves as a critical case study in the field of neuroprotective drug development. Despite a strong preclinical rationale and potent activity as an NMDA receptor antagonist, the compound failed to translate its efficacy from animal models to human clinical trials. The challenges of a narrow therapeutic index, coupled with significant central nervous system side effects, ultimately proved insurmountable. The history of CGS 19755 underscores the complexities of targeting the NMDA receptor for neuroprotection and highlights the crucial need for improved translational models and a deeper understanding of the intricate pathophysiology of acute brain injury in humans.
References
- 1. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
AS1907417: A Comprehensive Technical Guide to its In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1907417 is a novel, small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes.[1] GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1] This dual mechanism of action positions GPR119 agonists as an attractive therapeutic strategy for improving glycemic control. This technical guide provides an in-depth overview of the preclinical in vitro and in vivo pharmacology of this compound, detailing its activity, experimental protocols, and underlying signaling pathways.
In Vitro Activity
The in vitro effects of this compound have been characterized in various cell-based assays to elucidate its potency, selectivity, and mechanism of action at the cellular level.
Quantitative In Vitro Data
| Assay Type | Cell Line | Parameter | Value | Reference |
| GPR119 Agonist Activity | HEK293 (expressing human GPR119) | EC50 (cAMP accumulation) | 2.5 µM | [2] |
| Glucose-Stimulated Insulin Secretion (GSIS) | MIN-6-B1 (mouse pancreatic β-cell line) | Insulin Secretion | Enhanced at 16.8 mM glucose | [2] |
| Insulin Promoter Activity | NIT-1 (expressing human insulin promoter) | Promoter Activity | Increased | [1] |
Experimental Protocols
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation by this compound.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells transiently or stably expressing human GPR119.
-
Protocol:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection (for transient expression): Cells are transfected with a mammalian expression vector encoding human GPR119 using a suitable transfection reagent.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
The culture medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Cells are then incubated with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit or a bioluminescent reporter assay.
-
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using non-linear regression.
-
This assay measures the ability of this compound to enhance insulin secretion from pancreatic β-cells in the presence of high glucose.
-
Cell Line: MIN-6-B1, a mouse pancreatic β-cell line.
-
Protocol:
-
Cell Culture: MIN-6-B1 cells are maintained in DMEM containing 25 mM glucose, 15% FBS, 50 µM 2-mercaptoethanol, and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Cells are seeded in 24-well plates and cultured to confluency.
-
Prior to the assay, cells are pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose).
-
The pre-incubation buffer is removed, and cells are then incubated for 1-2 hours in KRB buffer containing either low (2.8 mM) or high (16.8 mM) glucose, with or without various concentrations of this compound.
-
After incubation, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Insulin secretion in the presence of this compound is compared to the vehicle control at both low and high glucose concentrations.
-
In Vivo Activity
The therapeutic potential of this compound has been evaluated in several preclinical animal models of type 2 diabetes and obesity.
Quantitative In Vivo Data
| Animal Model | Treatment | Key Findings | Reference |
| Normal Mice | Single oral administration | Improved glucose tolerance in an oral glucose tolerance test (OGTT). | [1] |
| Diabetic db/db Mice | Twice-daily oral administration for 4 weeks | Reduced HbA1c by 1.6%, improved plasma glucose and insulin levels, increased pancreatic insulin content, and improved lipid profiles. | [1] |
| Aged db/db Mice | Twice-daily oral administration for 4 weeks | Reduced HbA1c by 0.8%. | [1] |
| ob/ob Mice | Twice-daily oral administration for 4 weeks | Reduced HbA1c by 1.5%. | [1] |
| Zucker Diabetic Fatty (ZDF) Rats | Twice-daily oral administration for 4 weeks | Reduced HbA1c by 0.9%. | [1] |
Experimental Protocols
This test assesses the effect of this compound on glucose disposal following an oral glucose challenge.
-
Animal Model: Normal, healthy mice (e.g., C57BL/6J).
-
Protocol:
-
Acclimatization and Fasting: Animals are acclimated to the housing conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) and fasted for 6-8 hours prior to the test, with free access to water.
-
Drug Administration: A single dose of this compound or vehicle is administered orally via gavage.
-
Glucose Challenge: After a specified time (e.g., 30-60 minutes) post-drug administration, a baseline blood sample is collected from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the this compound-treated and vehicle-treated groups.
-
These studies evaluate the long-term effects of this compound on glycemic control and other metabolic parameters.
-
Animal Models:
-
db/db mice: A genetic model of obesity, insulin resistance, and type 2 diabetes due to a mutation in the leptin receptor gene.
-
ob/ob mice: A genetic model of obesity and hyperglycemia caused by a deficiency in leptin.
-
Zucker Diabetic Fatty (ZDF) rats: A genetic model that develops obesity, hyperlipidemia, and insulin resistance, leading to overt type 2 diabetes.
-
-
Protocol:
-
Animal Husbandry: Animals are housed in a controlled environment with a standard light-dark cycle and provided with a standard chow diet and water ad libitum.
-
Treatment: this compound or vehicle is administered orally (e.g., twice daily) for a period of several weeks (e.g., 4 weeks).
-
Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected periodically (e.g., weekly) to measure parameters such as:
-
Glycated hemoglobin (HbA1c): A measure of long-term glycemic control.
-
Fasting and fed plasma glucose and insulin levels.
-
Lipid profile: Including triglycerides and cholesterol.
-
-
Terminal Procedures: At the end of the study, animals are euthanized, and tissues such as the pancreas may be collected for further analysis (e.g., measurement of pancreatic insulin content, gene expression analysis).
-
Data Analysis: Parameters are compared between the this compound-treated and vehicle-treated groups to assess the therapeutic efficacy.
-
Signaling Pathway and Experimental Workflows
GPR119 Signaling Pathway
This compound activates GPR119, a Gs-coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This rise in cAMP has distinct effects in pancreatic β-cells and intestinal L-cells.
Caption: GPR119 signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the typical workflow for assessing the chronic efficacy of this compound in a diabetic animal model.
Caption: Workflow for a chronic in vivo efficacy study.
Conclusion
This compound demonstrates potent and selective agonist activity at the GPR119 receptor, leading to beneficial effects on glucose homeostasis in both in vitro and in vivo models. Its ability to enhance glucose-stimulated insulin secretion and potentially preserve β-cell function, coupled with a favorable impact on lipid profiles, underscores its potential as a therapeutic agent for type 2 diabetes. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of metabolic drug discovery and development.
References
CGS 19755: A Technical Overview of its Selectivity for NMDA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As a rigid analogue of 2-amino-5-phosphonopentanoic acid (AP5), it has been a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptors. This technical guide provides an in-depth overview of the selectivity of CGS 19755 for various NMDA receptor subunits, summarizing the available data, outlining typical experimental methodologies, and visualizing key pathways and processes.
NMDA Receptor Composition and Function
NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. They are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit family has four members (GluN2A, GluN2B, GluN2C, and GluN2D), which impart distinct pharmacological and biophysical properties to the receptor complex. The specific combination of GluN2 subunits within an NMDA receptor dictates its functional characteristics and its affinity for various ligands.
Diagram of a typical heterotetrameric NMDA receptor complex.
Selectivity Profile of CGS 19755
CGS 19755 acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1][2] While it is a potent inhibitor of NMDA receptor function, its selectivity across the different GluN2 subunits is not absolute.
Most competitive antagonists that bind to the glutamate site, including CGS 19755, generally exhibit a weak selectivity pattern.[3] The typical rank order of affinity is highest for GluN2A-containing receptors, followed by a progressive decrease in affinity for receptors containing GluN2B, GluN2C, and GluN2D subunits.[3]
Quantitative Data on Subunit Selectivity
Table 1: Summary of CGS 19755 Affinity for NMDA Receptor Subunits (Qualitative)
| NMDA Receptor Subunit | Relative Affinity of CGS 19755 |
| GluN1/GluN2A | Highest |
| GluN1/GluN2B | Moderate |
| GluN1/GluN2C | Lower |
| GluN1/GluN2D | Lowest |
Experimental Protocols for Determining Subunit Selectivity
The selectivity of a compound like CGS 19755 for different NMDA receptor subunits is typically determined using two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays measure the ability of a compound to displace a radiolabeled ligand that is known to bind to a specific site on the receptor. To determine subunit selectivity, these experiments are performed using cell lines (e.g., HEK293 cells) that have been transiently or stably transfected to express specific combinations of NMDA receptor subunits.
General Protocol Outline:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured and transfected with plasmids encoding the desired GluN1 and GluN2 subunits (e.g., GluN1 and GluN2A).
-
Membrane Preparation: After allowing for protein expression, the cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.
-
Binding Assay: The membranes are incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653) and varying concentrations of the unlabeled test compound (CGS 19755).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Generalized workflow for a radioligand binding assay.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology on cells expressing recombinant NMDA receptors is a functional method to determine the potency of an antagonist. This technique measures the antagonist's ability to inhibit the ion current that flows through the receptor channel in response to agonist application.
General Protocol Outline:
-
Cell Preparation: As with binding assays, a cell line is transfected to express a specific NMDA receptor subunit combination.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance "gigaseal" with the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the entire cell (whole-cell configuration).
-
Agonist Application: A solution containing NMDA and glycine (B1666218) is applied to the cell to activate the receptors and elicit an inward current.
-
Antagonist Application: The experiment is repeated in the presence of various concentrations of the antagonist (CGS 19755).
-
Data Analysis: The reduction in the amplitude of the agonist-evoked current by the antagonist is measured. These data are used to construct a concentration-response curve and determine the IC50 for the antagonist at the specific receptor subtype.
Generalized workflow for an electrophysiology experiment.
Signaling Pathway
CGS 19755, by competitively inhibiting the binding of glutamate to the GluN2 subunit, prevents the opening of the NMDA receptor ion channel. This blockade inhibits the influx of Ca2+ ions into the neuron, thereby modulating downstream signaling cascades that are dependent on Ca2+ as a second messenger. These pathways are critical for the induction of both long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.
Mechanism of action of CGS 19755 on the NMDA receptor signaling pathway.
Conclusion
CGS 19755 is a valuable tool in neuroscience research due to its potent and competitive antagonism of the NMDA receptor. While it exhibits a degree of selectivity, with a preference for GluN2A-containing receptors, it is not highly specific for any single GluN2 subunit. The lack of publicly available, precise quantitative data on its affinity for individual recombinant NMDA receptor subtypes highlights a gap in the literature. Further studies utilizing modern molecular and electrophysiological techniques would be beneficial to fully characterize the subunit selectivity profile of this widely used compound. Such data would enhance the precision of its use in experimental models and could inform the development of more selective NMDA receptor antagonists for therapeutic applications.
References
- 1. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New advances in NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Selfotel: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selfotel (B1681618) (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] By directly competing with the excitatory neurotransmitter glutamate (B1630785) for its binding site, Selfotel was developed to mitigate the neurotoxic cascade initiated by excessive NMDA receptor activation, a key pathological process in ischemic brain injury.[4][5] Preclinical studies across various animal models of stroke and traumatic brain injury demonstrated significant neuroprotective effects.[6][7] However, despite this promising preclinical profile, Selfotel failed to show efficacy in pivotal Phase III clinical trials for acute ischemic stroke and severe head injury.[4][8] Furthermore, the clinical trials revealed a concerning trend towards increased mortality in patients treated with Selfotel, particularly within the first 30 days and in those with severe stroke, suggesting potential neurotoxic effects in the context of brain ischemia.[9][10] This technical guide provides an in-depth overview of the pharmacological profile of Selfotel, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action: Competitive NMDA Receptor Antagonism
Selfotel, chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5).[6] It exerts its pharmacological effect by competitively binding to the glutamate recognition site on the NMDA receptor.[1][4] Under conditions of excessive glutamate release, such as during cerebral ischemia, the overactivation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺) into neurons.[6][7] This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases and phospholipases, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal cell death.[5] By blocking glutamate's access to the NMDA receptor, Selfotel was designed to attenuate this excitotoxic cascade and preserve neuronal integrity.[5]
Signaling Pathway of Selfotel's Action
Caption: Competitive antagonism of Selfotel at the NMDA receptor, preventing the excitotoxic cascade.
Pharmacodynamics
The pharmacodynamic profile of Selfotel has been characterized in both in vitro and in vivo models, as well as in human clinical trials.
Preclinical Pharmacodynamics
Selfotel demonstrated potent anticonvulsant, anxiolytic, and neuroprotective properties in various animal models.[3][11] It effectively inhibited NMDA-induced convulsions and reduced infarct size in models of focal and global cerebral ischemia.[6][7]
| Parameter | Value | Species/Model | Reference |
| IC₅₀ (vs. [³H]CPP binding) | 50 nM | Rat brain membranes | [1] |
| pA₂ (vs. NMDA-evoked [³H]ACh release) | 5.94 | Rat striatal slices | [1] |
| ED₅₀ (vs. NMDA excitotoxicity) | 25.4 µM | Mouse neocortical cultures | [6] |
| ED₅₀ (vs. Oxygen-Glucose Deprivation) | 15.9 µM | Mouse neocortical cultures | [6] |
| Neuroprotective Dose Range (Stroke) | 10–40 mg/kg | Animal models | [6] |
| Neuroprotective Dose Range (Traumatic Brain Injury) | 3–30 mg/kg | Animal models | [6] |
Clinical Pharmacodynamics
In clinical trials, Selfotel's administration was associated with a dose-dependent increase in central nervous system (CNS) adverse events. These side effects were characteristic of NMDA receptor antagonists and included agitation, hallucinations, confusion, paranoia, and delirium.[7][12] A single intravenous dose of 1.5 mg/kg was determined to be the maximum tolerated dose in patients with acute ischemic stroke.[7]
| Study Phase | Population | Dose Range | Key Findings | Reference |
| Phase IIa | Acute Ischemic Stroke Patients | 1.0 - 2.0 mg/kg (single IV dose) | Dose-dependent CNS adverse events. 1.5 mg/kg identified as maximum tolerated dose. | [7][12] |
| Phase III (ASSIST Trials) | Acute Ischemic Stroke Patients | 1.5 mg/kg (single IV dose) | No improvement in functional outcome. Trend towards increased mortality. | [4][13] |
| Phase III | Severe Head Injury Patients | - | No significant difference in outcome. Trials stopped due to safety concerns. | [8] |
Pharmacokinetics
Selfotel is a hydrophilic compound, which typically limits passage across the blood-brain barrier.[6][14] However, studies in rabbits demonstrated that Selfotel does cross the blood-brain barrier to achieve neuroprotective concentrations in the cerebrospinal fluid (CSF) and brain tissue.[6] In contrast, uptake in the rat brain was found to be slow.[6] In neurosurgical patients, CSF concentrations of Selfotel were detectable for up to 18 hours after a single intravenous dose.[15]
| Parameter | Value | Species/Model | Reference |
| CSF Levels (Neurosurgical Patients) | 0.2–4.76 µM (1.5–6 h post-dose) | Human | [6] |
| Brain Uptake | Species-dependent (slow in rats, faster in mice and rabbits) | Rodents, Rabbits | [6] |
Key Experimental Protocols
Preclinical: Global Cerebral Ischemia Model in Gerbils
This experimental model was crucial in establishing the neuroprotective efficacy and therapeutic window of Selfotel.
-
Animal Model: Mongolian gerbils were used due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia following bilateral common carotid artery occlusion.[6]
-
Ischemic Insult: A 20-minute bilateral common carotid artery occlusion was induced to produce global cerebral ischemia.[6]
-
Drug Administration: Selfotel was administered intraperitoneally (i.p.) in multiple doses (e.g., 4 times at 2-hour intervals). Dose-response studies used doses ranging from 1 to 30 mg/kg.[6]
-
Therapeutic Window Assessment: Treatment was initiated at various time points (e.g., 15 minutes before, or 1, 2, or 4 hours after) the onset of occlusion to determine the time frame for effective neuroprotection.[6]
-
Outcome Measures: Histological analysis of the brain, particularly the hippocampus, was performed to assess the extent of neuronal damage.[6]
Clinical: Phase III ASSIST Trials (Acute Stroke Trials Involving Selfotel Treatment)
These pivotal trials were designed to evaluate the efficacy and safety of Selfotel in patients with acute ischemic stroke.
-
Study Design: Two parallel, multicenter, randomized, double-blind, placebo-controlled trials were conducted.[4][16]
-
Patient Population: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit were enrolled.[13]
-
Intervention: Patients received a single intravenous dose of 1.5 mg/kg Selfotel or a matching placebo administered within 6 hours of stroke onset.[4][16]
-
Primary Endpoint: The primary measure of efficacy was the proportion of patients achieving a Barthel Index score of ≥60 at 90 days, indicating a reasonable level of functional independence.[16]
-
Safety Monitoring: An independent Data Safety Monitoring Board reviewed the data for safety, including mortality rates.[4]
Experimental Workflow: ASSIST Clinical Trial
Caption: Workflow of the Phase III ASSIST clinical trials for Selfotel in acute ischemic stroke.
Conclusion: The Challenge of Translation
Selfotel represents a classic case of the difficulties in translating promising preclinical neuroprotective findings into clinically effective therapies. While its mechanism of action is well-defined and its efficacy in animal models was robust, the outcomes in human trials were disappointing and raised significant safety concerns.[5][9] The failure of Selfotel and other NMDA antagonists in late-stage clinical trials underscores the complexity of ischemic brain injury in humans and the limitations of preclinical models. Factors such as the narrow therapeutic window, the heterogeneity of stroke subtypes, and the potential for neurotoxicity at clinically relevant doses likely contributed to the negative results.[4][17] The comprehensive pharmacological data of Selfotel, however, remains a valuable resource for the scientific community, offering critical insights for the future development of neuroprotective agents.
References
- 1. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selfotel - Wikipedia [en.wikipedia.org]
- 3. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selfotel [medbox.iiab.me]
- 12. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Research Portal [scholarship.miami.edu]
- 15. Dose escalation safety and tolerance study of the competitive NMDA antagonist selfotel (CGS 19755) in neurosurgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
AS1907417: A Preclinical Overview of a Novel GPR119 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical research on AS1907417, a novel, small-molecule G protein-coupled receptor 119 (GPR119) agonist. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR119 activation for the treatment of type 2 diabetes. This document summarizes the key findings, outlines the mechanism of action, and provides detailed experimental workflows and signaling pathway diagrams based on available preclinical data.
Core Findings and Efficacy
This compound has demonstrated significant potential as both an insulinotropic and a β-cell preservative agent in preclinical models of type 2 diabetes.[1] As a modified 2,4,6-tri-substituted pyrimidine (B1678525) core agonist, it has shown efficacy in improving glycemic control and preserving pancreatic β-cell function.[1]
In Vitro Activity
In cellular assays, this compound demonstrated direct effects on pathways relevant to insulin (B600854) secretion and production.[1] Exposure of HEK293 cells expressing human GPR119 to this compound led to an enhancement of intracellular cyclic AMP (cAMP).[1] In the pancreatic β-cell line MIN-6-B1, the compound potentiated glucose-stimulated insulin secretion (GSIS).[1] Furthermore, in NIT-1 cells, it increased human insulin promoter activity, suggesting a role in insulin biosynthesis.[1]
In Vivo Efficacy in Rodent Models
Chronic administration of this compound in various diabetic and obese rodent models resulted in significant improvements in key diabetic markers. A single dose in fasted normal mice improved glucose tolerance.[1] More prolonged, twice-daily dosing for four weeks yielded the following results:
Table 1: Summary of Chronic In Vivo Efficacy of this compound
| Animal Model | Key Outcome | Reported Result |
|---|---|---|
| Diabetic db/db mice | Hemoglobin A1c Reduction | 1.6% decrease[1] |
| Aged db/db mice | Hemoglobin A1c Reduction | 0.8% decrease[1] |
| ob/ob mice | Hemoglobin A1c Reduction | 1.5% decrease[1] |
| Zucker Diabetic Fatty Rats | Hemoglobin A1c Reduction | 0.9% decrease[1] |
| Diabetic db/db mice | Plasma Glucose & Insulin | Improved levels[1] |
| Diabetic db/db mice | Pancreatic Insulin Content | Increased content[1] |
| Diabetic db/db mice | Lipid Profiles | Improved profiles[1] |
| Diabetic db/db mice | Gene Expression | Increased pancreatic insulin and PDX-1 mRNA[1] |
Note: The data in this table is derived from the abstract of the primary publication. Specific mean values, standard deviations, and statistical significance were not available in the abstract.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by acting as an agonist for GPR119, a Gαs protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and K-cells.
Direct Pathway in Pancreatic β-Cells
In pancreatic β-cells, the binding of this compound to GPR119 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion. This is a glucose-dependent mechanism, which minimizes the risk of hypoglycemia.
Caption: Direct signaling pathway of this compound in pancreatic β-cells.
Indirect Incretin-Mediated Pathway
This compound also acts on GPR119 in intestinal L-cells and K-cells, stimulating the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones then travel to the pancreas and further enhance glucose-dependent insulin secretion from β-cells.
Caption: Indirect incretin-mediated pathway of this compound.
Experimental Protocols
While the specific, detailed protocols for the this compound studies were not publicly available, this section outlines the generalized methodologies typically employed in such preclinical evaluations.
In Vivo Diabetic Animal Model Studies
The general workflow for evaluating a compound like this compound in diabetic rodent models is as follows:
Caption: Generalized workflow for in vivo efficacy studies.
Methodological Details:
-
Animal Models: Genetically diabetic mice (db/db), obese mice (ob/ob), and Zucker diabetic fatty rats are standard models that represent different aspects of type 2 diabetes pathology.
-
Drug Administration: this compound was administered twice daily, likely via oral gavage, for a period of 4 weeks to assess chronic effects.[1]
-
Oral Glucose Tolerance Test (OGTT): To assess glucose disposal, animals are fasted, administered an oral glucose bolus, and blood glucose is measured at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Biochemical Analysis: Blood samples are analyzed for hemoglobin A1c (HbA1c) to determine long-term glycemic control. Plasma is used to measure levels of glucose, insulin, triglycerides, and cholesterol.
-
Gene Expression Analysis: Pancreatic tissue is collected to measure mRNA levels of key genes like insulin and Pancreatic and Duodenal Homeobox 1 (PDX-1) via quantitative real-time PCR (qRT-PCR). PDX-1 is a critical transcription factor for β-cell development and function.[1]
In Vitro Cellular Assays
-
cAMP Measurement: HEK293 cells stably expressing human GPR119 are treated with various concentrations of this compound. Intracellular cAMP levels are then quantified using commercially available kits, typically based on ELISA or HTRF technology.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: Pancreatic β-cell lines (e.g., MIN-6-B1) or isolated primary islets are incubated with low and high glucose concentrations in the presence or absence of this compound. The amount of insulin secreted into the media is then measured by ELISA.
-
Promoter Activity Assay: A reporter gene (e.g., luciferase) is placed under the control of the human insulin promoter in a suitable cell line (e.g., NIT-1). Cells are treated with this compound, and the reporter gene expression is quantified as a measure of promoter activity.
Conclusion
The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for type 2 diabetes. Its dual mechanism of directly stimulating glucose-dependent insulin secretion and indirectly promoting incretin release, combined with its positive effects on β-cell preservation markers, makes it a compelling candidate for further development.[1] The data summarized in this guide highlight the robust anti-hyperglycemic and β-cell protective effects observed in multiple relevant animal models. Further investigation into its long-term efficacy and safety profile is warranted.
References
Methodological & Application
Application Notes and Protocols for AS1907417 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1907417 is a novel, small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is linked to the stimulation of glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones, making it a promising therapeutic target for type 2 diabetes.[1] this compound has demonstrated potential as both an insulinotropic and β-cell preservative agent. In vitro studies have shown that this compound enhances intracellular cyclic AMP (cAMP), promotes GSIS in pancreatic β-cell lines, and increases human insulin promoter activity.[1]
These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on GPR119 signaling and pancreatic β-cell function.
Data Presentation
| Compound | Assay | Cell Line | Parameter | Value (µM) |
| AS1269574 | cAMP Assay | HEK293 (transiently expressing human GPR119) | EC50 | 2.5 |
| AS1535907 | cAMP Assay | HEK293 (transfected with human GPR119) | EC50 | 1.5 |
Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade within the pancreatic β-cell. This process involves the coupling of the receptor to the Gs alpha subunit (Gαs) of the G protein complex. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP 2 (EPAC2). Both PKA and EPAC2 play crucial roles in potentiating glucose-stimulated insulin secretion.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro activity of this compound.
Intracellular cAMP Measurement Assay
This protocol describes how to measure the increase in intracellular cAMP levels in response to GPR119 activation by this compound in a human embryonic kidney cell line stably expressing human GPR119 (HEK293-hGPR119).
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Forskolin (B1673556) (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)
-
96-well or 384-well microplates (white, opaque for luminescence)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding:
-
Aspirate the culture medium and wash the cells with PBS.
-
Detach the cells using a suitable cell dissociation reagent.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 50,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
Prepare a solution of forskolin (e.g., 10 µM) as a positive control and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
-
Assay Performance:
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting pancreatic β-cell line, such as NIT-1 or MIN6-B1.[1]
Materials:
-
NIT-1 or MIN6-B1 cells
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 11.1 mM glucose)
-
This compound
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
Insulin ELISA kit
-
24-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture NIT-1 or MIN6-B1 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding:
-
Detach and resuspend the cells as described previously.
-
Seed the cells into a 24-well plate at a density of 2 x 10^5 cells/well.
-
Incubate for 48 hours to allow for cell attachment and recovery.
-
-
Pre-incubation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Pre-incubate the cells in 1 mL of KRBH buffer with low glucose (2.8 mM) for 1 hour at 37°C.
-
-
Compound Treatment and Glucose Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add 500 µL of KRBH buffer containing either low glucose (2.8 mM) or high glucose (16.7 mM) with or without various concentrations of this compound (or vehicle control).
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant from each well and store it at -20°C for insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Compare the insulin secretion in the presence of this compound at high glucose to the high glucose control to determine the potentiation of GSIS.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in cell culture.
References
Application Notes and Protocols for CGS 19755 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It has been extensively studied in rodent models for its neuroprotective, anticonvulsant, and anxiolytic properties.[3][4] CGS 19755 competitively blocks the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting the excessive neuronal excitation and calcium influx associated with excitotoxicity.[5] This mechanism of action makes it a valuable research tool for investigating the role of the NMDA receptor in various physiological and pathological processes.
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key considerations for the use of CGS 19755 in rodent models.
Data Presentation: CGS 19755 Dosages in Rodent Models
The following tables summarize the effective doses of CGS 19755 observed in various rodent models. Dosages are primarily administered via intraperitoneal (i.p.) or intravenous (i.v.) routes, as oral administration has been reported to be largely ineffective.[3][4]
Table 1: Neuroprotective Doses of CGS 19755 in Rodent Models of Ischemia
| Animal Model | Species | Route of Administration | Dosage Regimen | Key Findings | Reference(s) |
| Global Ischemia | Gerbil | i.p. | 10 and 30 mg/kg (multiple injections) | Significant reduction in hippocampal damage.[6] | [6] |
| Focal Ischemia (MCAO) | Rat | i.v. | 10 mg/kg bolus followed by 5 mg/kg/h infusion for 4 hours | Significantly reduced cortical infarct volume.[5] | [5] |
| Focal Ischemia (MCAO) | Rat | i.v. | 40 mg/kg | Reduced cortical edema.[5] | [5] |
| Permanent Unilateral MCA Coagulation | Mouse | i.p. | 10 mg/kg at 5 min, 6 h, and 18 h post-occlusion | Prevented 50% of the increase in an ischemic brain lesion marker.[6] | [6] |
Table 2: Anticonvulsant and Behavioral Doses of CGS 19755 in Rodent Models
| Experimental Model | Species | Route of Administration | Effective Dose (ED50 or Minimum Effective Dose) | Effect | Reference(s) |
| NMDA-induced Convulsions | Mouse (CF1) | i.p. | ~2 mg/kg | Blocked convulsions.[4] | [4] |
| Sound-induced Seizures | Mouse (DBA/2) | i.p. | ~2 mg/kg | Blocked wild running.[4] | [4] |
| Maximal Electroshock | Mouse | i.p. | 2.0 mg/kg | Inhibited convulsions.[2] | [2] |
| Maximal Electroshock | Rat | i.p. | 3.8 mg/kg | Inhibited convulsions.[2] | [2] |
| Anxiety (Conflict Test) | Rat | i.p. | 1.73 mg/kg (minimum effective dose) | Increased conflict responding.[4] | [4] |
| Motor Coordination (Rotorod) | Rat | i.p. | 6.2 mg/kg (ED50) | Impaired performance.[4] | [4] |
| Anesthetic Potentiation | Mouse | i.p. | Up to 50 mg/kg | Increased duration of loss of righting reflex induced by ethanol (B145695) and pentobarbital. |
Experimental Protocols
Protocol 1: Neuroprotection in a Rat Model of Focal Ischemia (Middle Cerebral Artery Occlusion - MCAO)
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (250-300g).
2. CGS 19755 Preparation:
-
Dissolve CGS 19755 in sterile saline (0.9% NaCl) to the desired concentration. Ensure complete dissolution. Prepare fresh on the day of the experiment.
3. Surgical Procedure (MCAO):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Perform a middle cerebral artery occlusion (MCAO) using the intraluminal filament method or by direct coagulation.
4. CGS 19755 Administration (Intravenous):
-
Immediately following the occlusion, administer a 10 mg/kg bolus of CGS 19755 intravenously via the tail vein.[5]
-
Immediately after the bolus, begin a continuous intravenous infusion of 5 mg/kg/h for 4 hours.[5]
5. Post-operative Care and Assessment:
-
Monitor the animal's vital signs throughout the procedure and recovery.
-
After the desired reperfusion period (e.g., 24 hours), euthanize the animal.
-
Harvest the brain and assess the infarct volume using methods such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Protocol 2: Anticonvulsant Activity in a Mouse Model (Maximal Electroshock - MES)
1. Animal Model:
-
Male CF1 mice (20-25g).
2. CGS 19755 Preparation:
-
Dissolve CGS 19755 in sterile saline (0.9% NaCl).
3. CGS 19755 Administration (Intraperitoneal):
-
Administer CGS 19755 via intraperitoneal injection at doses ranging from 1 to 5 mg/kg.
-
The optimal time for testing after administration is approximately 30 minutes.[2]
4. Maximal Electroshock Test:
-
Deliver a brief electrical stimulus via corneal or ear clip electrodes (e.g., 50 mA for 0.2 seconds).
-
Observe the mouse for the presence or absence of a tonic hindlimb extension, which indicates a seizure.
-
The dose that protects 50% of the animals from the tonic hindlimb extension is the ED50.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway and CGS 19755 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
Selfotel Administration: In Vivo Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts by blocking the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting downstream excitotoxic pathways.[3] During events like ischemic stroke, excessive glutamate release leads to over-activation of NMDA receptors, causing a massive influx of calcium and subsequent neuronal death.[2][3] Selfotel's mechanism is intended to mitigate this neurotoxic cascade.[1][3]
These application notes provide a comprehensive guide to the in vivo administration of Selfotel, summarizing key quantitative data from preclinical and clinical studies and offering detailed experimental protocols for researchers.
Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity
Selfotel exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action prevents the opening of the ion channel, thereby blocking the excessive influx of Ca2+ into neurons that triggers a cascade of neurotoxic events, including the activation of degradative enzymes and the generation of reactive oxygen species.[3]
References
Application Notes and Protocols for Investigating Excitotoxicity with CGS 19755
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism implicated in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a central role in mediating excitotoxic neuronal injury.[3][4][5] CGS 19755 (also known as Selfotel) is a potent, selective, and competitive antagonist of the NMDA receptor.[1][6] By blocking the glutamate binding site on the NMDA receptor, CGS 19755 prevents the excessive calcium influx that triggers downstream neurotoxic cascades.[1][7] These characteristics make CGS 19755 a valuable pharmacological tool for investigating the mechanisms of excitotoxicity and for evaluating potential neuroprotective strategies.
These application notes provide detailed protocols for using CGS 19755 in both in vitro and in vivo models of excitotoxicity, along with key quantitative data and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of CGS 19755
| Parameter | Value | Cell Type | Model | Reference |
| ED50 vs. NMDA excitotoxicity | 25.4 µM | Mixed neocortical cultures (fetal mice) | NMDA-induced toxicity | [8] |
| Neuroprotection vs. Glutamate (500 µM) | Effective | Cortical neurons (rat) | Glutamate-induced toxicity | [3] |
| Neuroprotection vs. NMDA (200 µM) | Effective | Cortical neurons (rat) | NMDA-induced toxicity | [3] |
| Block of NMDA-induced currents | 34.9 ± 5.5% (at 0.7 µM) | Cortical neurons (rat, 28 DIV) | Electrophysiology | [9] |
| IC50 (NMDA receptor binding) | 50 nM | Rat brain membranes | [3H]-CPP binding assay | [6] |
| Kd (NMDA receptor binding) | 9 nM and 200 nM (two sites) | Rat brain membranes | [3H]-CGS 19755 binding assay | [10] |
Table 2: In Vivo Efficacy and Dosing of CGS 19755 in Rodent Models
| Animal Model | Dosing Regimen | Route of Administration | Neuroprotective Effect | Reference |
| Global Ischemia (Gerbil) | 10 and 30 mg/kg (4 doses, 2h intervals) | Intraperitoneal (i.p.) | Reduced hippocampal damage | [8] |
| Global Ischemia (Rat) | 30 mg/kg (4 doses, 2h intervals) | Intraperitoneal (i.p.) | Reduced histological damage | [8] |
| Permanent Focal Ischemia (Rat) | 10 mg/kg bolus, then 5 mg/kg/h for 4h | Intravenous (i.v.) | Reduced cortical infarct volume | [8] |
| Permanent Focal Ischemia (Rat) | 10 mg/kg | Intravenous (i.v.) | Reduced infarct size | [8] |
| Repetitive Ischemia (Gerbil) | Not specified | Not specified | Significant neuronal protection in hippocampus and striatum | [11] |
Table 3: Human Clinical Trial Data for CGS 19755 (Selfotel)
| Study Population | Dosing | Route of Administration | Key Findings | Reference |
| Acute Ischemic Stroke | Single dose of 1.5 mg/kg | Intravenous (i.v.) | Considered safe and tolerable; higher doses (≥1.75 mg/kg) associated with significant adverse effects (agitation, hallucinations) | [12] |
| Severe Head Injury | Up to 6 mg/kg (two doses, 24h apart) | Intravenous (i.v.) | Dosages ≤ 3-5 mg/kg considered to have acceptable safety and tolerability in ventilated and monitored patients | [13] |
| Neurosurgery Patients | Single dose of 0.5 to 2.0 mg/kg | Intravenous (i.v.) | Psychomimetic side effects were common but reversible; maximum serum levels reached potentially neuroprotective ranges | [14] |
Experimental Protocols
Protocol 1: In Vitro NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes how to induce excitotoxicity in primary neuronal cultures using NMDA and assess the neuroprotective effect of CGS 19755.
Materials:
-
Primary cortical neurons (e.g., from E15-E18 rat or mouse embryos) cultured for 10-14 days in vitro (DIV)
-
Neurobasal medium with B27 supplement
-
Hanks' Balanced Salt Solution (HBSS) or similar buffered salt solution
-
NMDA (N-methyl-D-aspartate) stock solution (e.g., 10 mM in water)
-
Glycine (B1666218) stock solution (e.g., 10 mM in water)
-
CGS 19755 stock solution (e.g., 10 mM in water or appropriate buffer)
-
Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay kit
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density and culture for 10-14 days to allow for maturation and expression of functional NMDA receptors.[15]
-
Pre-treatment with CGS 19755:
-
Prepare serial dilutions of CGS 19755 in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of CGS 19755. Include a vehicle control group (medium without CGS 19755).
-
Incubate the plates for a pre-determined time (e.g., 30-60 minutes) at 37°C and 5% CO2.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of NMDA and glycine in HBSS. A final concentration of 100-200 µM NMDA with 10 µM glycine is often effective.[3]
-
Remove the pre-treatment medium and wash the cells once with warm HBSS.
-
Add the NMDA/glycine solution to all wells except for the negative control group (which receives HBSS with glycine only).
-
Incubate for a short duration (e.g., 15-30 minutes) at 37°C.
-
-
Washout and Recovery:
-
Remove the NMDA/glycine solution and wash the cells twice with warm HBSS.
-
Replace with fresh, pre-warmed culture medium (without NMDA or CGS 19755).
-
Return the plates to the incubator and allow for a recovery period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell membrane damage and cell death. Follow the manufacturer's instructions for the LDH assay kit.[14][16]
-
MTT Assay: Assess mitochondrial function as a measure of cell viability. Add MTT solution to the wells and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance.[11][16]
-
Data Analysis: Calculate the percentage of neuroprotection afforded by CGS 19755 at each concentration relative to the NMDA-only treated group. Plot a dose-response curve to determine the EC50 of CGS 19755.
Protocol 2: In Vivo Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO) in Rats
This protocol provides a general outline for inducing focal cerebral ischemia in rats and administering CGS 19755 to evaluate its neuroprotective effects. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
CGS 19755 solution for injection
-
Saline (vehicle control)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane. Maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Induction of MCAO:
-
Ligate the CCA proximally and the ECA distally.
-
Introduce a nylon monofilament suture through an arteriotomy in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[17]
-
The duration of occlusion can be transient (e.g., 90-120 minutes, followed by withdrawal of the suture for reperfusion) or permanent.
-
-
Administration of CGS 19755:
-
CGS 19755 or vehicle can be administered at various time points relative to the ischemic insult (e.g., before, during, or after MCAO).
-
For intravenous (i.v.) administration, a common regimen is a 10 mg/kg bolus followed by an infusion.[8] For intraperitoneal (i.p.) injection, doses of 10-30 mg/kg have been used.[8]
-
-
Post-operative Care and Assessment:
-
After the procedure, suture the incision and allow the animal to recover. Monitor for any adverse effects.
-
At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the rat.
-
-
Evaluation of Infarct Volume:
-
Harvest the brain and slice it into coronal sections.
-
Incubate the slices in a TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the infarct volumes between the CGS 19755-treated group and the vehicle-treated group. Calculate the percentage reduction in infarct volume to determine the neuroprotective efficacy of CGS 19755.
Visualizations
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and CGS 19755 Inhibition
Caption: NMDA receptor-mediated excitotoxicity pathway and the inhibitory action of CGS 19755.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effect of CGS 19755 in an in vitro excitotoxicity model.
Logical Relationship of CGS 19755's Therapeutic Application
Caption: The logical basis for using CGS 19755 as a neuroprotective agent in excitotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The action of CGS-19755 on the redox enhancement of NMDA toxicity in rat cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. sjzsyj.com.cn [sjzsyj.com.cn]
- 7. benchchem.com [benchchem.com]
- 8. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modeling focal cerebral ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Characterization of G-Protein-Activated Inwardly Rectifying Potassium (GIRK) Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-activated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of neuronal excitability and cardiac rhythm.[1][2] These channels are activated by the Gβγ subunits of G-proteins following the stimulation of G-protein coupled receptors (GPCRs), leading to membrane hyperpolarization and subsequent inhibition of cellular activity.[3][4] The GIRK channel family comprises four subunits (GIRK1-4) that can form homotetramers or heterotetramers, with the GIRK1/2 and GIRK1/4 combinations being prevalent in the brain and heart, respectively.[2][3] The development of selective small molecule modulators for these channels is of significant interest for therapeutic interventions in conditions such as epilepsy, anxiety, and cardiac arrhythmias.[1][2]
This document provides detailed application notes and protocols for the characterization of GIRK channel modulators using patch clamp electrophysiology, with a focus on a representative selective activator, ML297. These protocols are intended for researchers, scientists, and drug development professionals familiar with basic patch clamp techniques.
Featured Compound: ML297 - A Selective GIRK1-Containing Channel Activator
ML297 is a potent and selective small molecule activator of GIRK channels containing the GIRK1 subunit.[2][5] It directly activates the channel in a G-protein-independent manner, providing a valuable tool to probe the function of GIRK1-containing channels in various physiological and pathological contexts.[5]
Quantitative Data: Potency and Selectivity of GIRK Activators
The following table summarizes the potency of ML297 and other notable GIRK channel activators across different GIRK channel subunit combinations, as determined by patch clamp electrophysiology and thallium flux assays.
| Compound | Target GIRK Subunits | Assay Type | EC50 | Reference |
| ML297 | GIRK1/2 | Whole-cell Voltage Clamp | 540 nM | [5] |
| GIRK1/2 | Thallium Flux | 160 nM | [5] | |
| GIRK1/4 | Whole-cell Voltage Clamp | 1,400 nM | ||
| GIRK1/4 | Thallium Flux | 887 nM | ||
| GIRK2/3 | - | Inactive | [5] | |
| GiGA1 | GIRK1/2 | - | Activator | [1] |
| 3hi2one-G4 | Homomeric GIRK4 | - | Selective Activator | [3] |
| VU0529331 | Homomeric GIRK2 > GIRK4 | - | Activator | [3] |
Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology
This section details the methodology for recording GIRK channel currents in a heterologous expression system (e.g., HEK-293 cells) or in native cells such as neurons or cardiomyocytes using the whole-cell patch clamp configuration.[6][7][8][9][10]
I. Cell Preparation
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For heterologous expression, co-transfect cells with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Allow 24-48 hours for channel expression before recording.
-
-
For Native Cells (e.g., Neurons):
-
Acutely dissociate neurons from the brain region of interest following established protocols.[11]
-
Plate dissociated neurons on coated coverslips and allow them to adhere before recording.
-
II. Solutions and Reagents
| Solution Type | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Internal (Pipette) Solution | K-Gluconate | 140 |
| MgCl₂ | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na₂-GTP | 0.4 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm | ||
| Compound Stock Solution | ML297 | 10 mM in DMSO |
III. Electrophysiological Recording
-
Pipette Preparation:
-
Establishing Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a target cell with the patch pipette while applying positive pressure.[13]
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[13]
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[6][7]
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps or ramps to elicit GIRK channel currents. A typical protocol involves a voltage ramp from -120 mV to +40 mV over 500 ms.[11]
-
Record baseline currents in the external solution.
-
Apply ML297 at the desired concentration by perfusion.
-
Record currents in the presence of the compound.
-
Wash out the compound with the external solution to observe reversibility.
-
IV. Data Analysis
-
Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after compound application.
-
Construct a dose-response curve by applying increasing concentrations of ML297 and normalize the current to the maximal response.
-
Fit the dose-response curve with the Hill equation to determine the EC50 value.
Visualizations
Signaling Pathway of GIRK Channel Activation
Caption: Canonical and direct activation pathways of GIRK channels.
Experimental Workflow for Patch Clamp Electrophysiology
Caption: Step-by-step workflow for a patch clamp experiment.
Logical Relationship of GIRK Channel Subunit Selectivity
Caption: Selectivity of various modulators for GIRK subunits.
References
- 1. Identification of a G-Protein-Independent Activator of GIRK Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Modulation of Ion Channels in the Axon: Mechanisms and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 9. Patch clamp - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. G protein-activated inwardly rectifying K+ (GIRK) currents in dendrites of rat neocortical pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single Channel Studies of Inward Rectifier Potassium Channel Regulation by Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
Application Notes and Protocols for CGS 19755 in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 19755, also known as Selfotel, is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The NMDA receptor plays a crucial role in excitatory synaptic transmission, and its overactivation is implicated in the pathophysiology of epilepsy. By blocking the NMDA receptor, CGS 19755 reduces excessive neuronal excitation, making it a compound of significant interest for the development of novel anti-epileptic drugs (AEDs). These application notes provide a comprehensive overview of the use of CGS 19755 in various preclinical animal models of epilepsy, including detailed protocols and quantitative efficacy data to guide researchers in their experimental design.
Mechanism of Action
Epileptic seizures are characterized by synchronous, abnormal, and excessive neuronal discharges in the brain. Glutamate (B1630785) is the primary excitatory neurotransmitter, and its action at NMDA receptors is critical for the initiation and propagation of seizure activity. CGS 19755 acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. This action prevents the influx of Ca2+ into the neuron, a key event in excitotoxicity and seizure generation.
Figure 1: Signaling pathway of CGS 19755 as an NMDA receptor antagonist.
Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of CGS 19755 is critical for designing effective in vivo studies. Available data indicates that CGS 19755 has poor oral bioavailability. Therefore, intravenous (IV) or intraperitoneal (i.p.) administration is recommended for preclinical studies in rodents.
Brain penetration of CGS 19755 appears to be species-dependent, with slower uptake observed in rats compared to rabbits and mice. In rabbits, a single 40 mg/kg IV dose resulted in cerebrospinal fluid (CSF) and brain concentrations of approximately 12 µM and 5 µM, respectively, after one hour. These levels were sustained for at least four hours, suggesting that continuous infusion may not be necessary to maintain therapeutic concentrations in the central nervous system (CNS).
Table 1: Pharmacokinetic Parameters of CGS 19755 in Rabbits (40 mg/kg IV)
| Time Point | CSF Concentration (µM) | Brain Concentration (µM) |
| 1 hour | 12 | 5 |
| 2 hours | 6 | 5 |
| 4 hours | 13 | 7 |
| Data from Pérez-Pinzón et al., as cited in CNS Drug Rev, 1996. |
Efficacy in Animal Models of Epilepsy
CGS 19755 has demonstrated anticonvulsant activity in various animal models of epilepsy. The following sections summarize the available quantitative data and provide detailed experimental protocols.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.
Table 2: Anticonvulsant Activity of CGS 19755 in the MES Model
| Animal | Route of Administration | ED₅₀ (mg/kg) | Time of Peak Effect |
| Mouse | i.p. | 2.0 | 0.5 hours |
| Rat | i.p. | 3.8 | 1 hour |
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to identify compounds that may be effective against myoclonic and absence seizures. CGS 19755 has shown weaker activity in this model compared to the MES model, suggesting a more selective effect on generalized tonic-clonic seizures.
Amygdala Kindling Model
Experimental Protocols
Maximal Electroshock (MES) Seizure Model Protocol
Objective: To assess the ability of CGS 19755 to suppress generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g) or Wistar rats (100-150 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.9% saline solution
-
CGS 19755 solution
-
Vehicle control (e.g., saline)
-
Syringes and needles for i.p. injection
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment.
-
Drug Administration: Administer CGS 19755 or vehicle via i.p. injection at the desired dose and volume (typically 10 ml/kg).
-
Pre-treatment Time: Conduct the MES test at the time of peak effect (e.g., 30 minutes for mice, 60 minutes for rats).
-
Seizure Induction:
-
Gently restrain the animal.
-
Apply a drop of saline to the corneal electrodes and place them on the animal's corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA, 60 Hz for 0.2 seconds for rats).
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is the endpoint indicating protection.
-
Data Analysis: Calculate the percentage of animals protected in each treatment group. Determine the ED₅₀ using probit analysis.
Figure 2: Experimental workflow for the Maximal Electroshock (MES) test.
Amygdala Kindling Model Protocol
Objective: To evaluate the effect of CGS 19755 on focal and secondarily generalized seizures in a chronic epilepsy model.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Electrical stimulator
-
EEG recording system
-
CGS 19755 solution
-
Vehicle control
-
Syringes and needles for i.p. or i.v. injection
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a bipolar stimulating/recording electrode into the basolateral amygdala.
-
Implant recording electrodes over the cortex.
-
Allow a recovery period of at least one week.
-
-
Kindling Development:
-
Determine the afterdischarge threshold (ADT), the lowest current intensity that elicits an afterdischarge of at least 3 seconds.
-
Administer daily electrical stimulations at the ADT for a brief duration (e.g., 1 second).
-
Monitor behavioral seizure severity using the Racine scale and record EEG.
-
Continue daily stimulations until animals are fully kindled (e.g., exhibit three consecutive stage 5 seizures).
-
-
Drug Testing in Fully Kindled Rats:
-
Establish a stable baseline of seizure parameters (seizure stage, afterdischarge duration, seizure duration) in fully kindled rats.
-
Administer CGS 19755 or vehicle at various doses.
-
At the time of expected peak effect, deliver the kindling stimulation.
-
Record and analyze the seizure parameters.
-
-
Data Analysis: Compare the seizure parameters after drug treatment to the baseline values. Analyze for dose-dependent effects on seizure severity, afterdischarge duration, and seizure duration.
Figure 3: Experimental workflow for the Amygdala Kindling model.
Conclusion
CGS 19755 demonstrates significant anticonvulsant properties in preclinical models of generalized tonic-clonic seizures. Its efficacy in chronic models of focal epilepsy, such as the kindling model, warrants further investigation to fully characterize its therapeutic potential. The provided protocols and data serve as a valuable resource for researchers designing and conducting studies with CGS 19755 for the treatment of epilepsy. Careful consideration of the pharmacokinetic profile, particularly the route of administration and species-specific brain penetration, is essential for obtaining reliable and translatable results.
Selfotel in Behavioral Neuroscience: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It directly competes with glutamate (B1630785) for its binding site on the NMDA receptor, thereby inhibiting the downstream effects of excessive glutamate release, a key process in the excitotoxic cascade associated with neuronal injury in conditions like cerebral ischemia and traumatic brain injury.[1][3] Preclinical studies in various animal models demonstrated significant neuroprotective effects, positioning Selfotel as a promising candidate for treating acute ischemic stroke.[3][4][5] However, despite this preclinical promise, Selfotel failed to demonstrate efficacy in Phase III clinical trials and was associated with significant adverse effects, including a trend towards increased mortality.[1][6][7] This document provides detailed application notes and protocols for the use of Selfotel in behavioral neuroscience experiments, drawing from key preclinical studies to guide researchers in their experimental design.
Mechanism of Action
Selfotel is a competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate receptor.[1][2] Under normal physiological conditions, glutamate binding to the NMDA receptor, along with co-activation by glycine (B1666218) and depolarization of the postsynaptic membrane, leads to the opening of an ion channel permeable to Ca²⁺ and Na⁺. In pathological conditions such as stroke, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺.[4] This calcium overload triggers a cascade of intracellular events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal cell death.[1] By competitively blocking the glutamate binding site, Selfotel prevents this pathological ion influx and mitigates the downstream neurotoxic effects.[3][4]
Signaling Pathway of Selfotel's Neuroprotective Action
Caption: Competitive antagonism of Selfotel at the NMDA receptor, preventing excitotoxicity.
Data Presentation: Preclinical Efficacy of Selfotel
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of Selfotel in animal models of cerebral ischemia.
Table 1: Selfotel in Global Cerebral Ischemia Models
| Animal Model | Ischemia Induction | Selfotel Dosage & Administration | Key Findings | Reference |
| Gerbil | Bilateral common carotid artery occlusion (20 min) | 1, 3, 10, and 30 mg/kg i.p. (4 doses at 2h intervals, starting 15 min before occlusion) | Significant reduction in hippocampal brain damage at 10 and 30 mg/kg. | [4] |
| Gerbil | Bilateral common carotid artery occlusion | 30 mg/kg i.p. (4 doses at 2h intervals, starting 1, 2, or 4h after occlusion) | Neuroprotective when administered up to 4 hours post-occlusion. | [4] |
| Rat | Global ischemia | 10 mg/kg i.p. | Reduced Ca²⁺ influx for up to 24h of reperfusion. | [4] |
Table 2: Selfotel in Focal Cerebral Ischemia Models
| Animal Model | Ischemia Induction | Selfotel Dosage & Administration | Key Findings | Reference |
| Rat (Fisher) | Permanent middle cerebral artery occlusion (MCAO) | 40 mg/kg i.v. (immediately after occlusion) | Reduced cortical edema by 23%. | [4] |
| Rat (Sprague Dawley) | Permanent MCAO | 10 mg/kg i.v. bolus, followed by 5 mg/kg/h i.v. for 4h | Significantly reduced cortical infarct volume. | [4] |
| Rat | Permanent MCAO | 10 mg/kg i.v. (5 min before or 5 min after occlusion) | Reduced infarct size and post-ischemic glucose hypermetabolism. | [4] |
| Rabbit | Reversible spinal cord ischemia | 30 mg/kg i.v. | Significant efficacy when given 5 min after ischemia, but not at 30 min. | [4] |
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats to Evaluate Neuroprotective Effects of Selfotel
This protocol describes a common model of focal cerebral ischemia used in preclinical studies of Selfotel.
Objective: To induce a reproducible focal ischemic stroke in rats to assess the neuroprotective efficacy of Selfotel by measuring infarct volume.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Selfotel (CGS-19755)
-
Vehicle (e.g., saline)
-
4-0 nylon monofilament with a rounded tip
-
Surgical instruments
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
-
2,3,5-triphenyltetrazolium chloride (TTC) for staining
-
Animal scale
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Ligation:
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
-
Filament Insertion:
-
Make a small incision in the ECA stump.
-
Insert a 4-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, as measured by a laser Doppler flowmeter, can confirm successful occlusion.
-
-
Occlusion Period:
-
Maintain the filament in place for the desired occlusion period (e.g., 60-120 minutes for transient MCAO).
-
-
Selfotel Administration:
-
Administer Selfotel or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose (e.g., 10 mg/kg i.v.) at a specific time point relative to the onset of ischemia (e.g., 5 minutes post-occlusion).[4]
-
-
Reperfusion (for transient MCAO):
-
After the occlusion period, withdraw the filament to allow for reperfusion.
-
-
Wound Closure:
-
Close the cervical incision with sutures.
-
-
Post-operative Care:
-
Allow the animal to recover from anesthesia in a warm environment.
-
Provide access to food and water.
-
Monitor for any signs of distress.
-
-
Infarct Volume Assessment (e.g., 24 hours post-MCAO):
-
Euthanize the animal.
-
Harvest the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Incubate the slices in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Experimental Workflow for Preclinical Evaluation of Selfotel
References
- 1. ahajournals.org [ahajournals.org]
- 2. Selfotel [medbox.iiab.me]
- 3. benchchem.com [benchchem.com]
- 4. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: CGS 19755 (Selfotel) in Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By competing with the excitatory neurotransmitter glutamate (B1630785) at its binding site, CGS 19755 blocks the excessive influx of calcium ions (Ca2+) into neurons, a key step in the excitotoxic cascade that leads to neuronal death.[1][3] This mechanism has positioned CGS 19755 as a neuroprotective agent of interest, primarily investigated in preclinical models of acute neuronal injury, such as cerebral ischemia and traumatic brain injury.[2][3]
While the role of excitotoxicity is also implicated in the pathophysiology of chronic neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, the direct application and efficacy of CGS 19755 in animal models of these specific conditions are not extensively documented in publicly available literature.[4] Therefore, these application notes and protocols are primarily based on the well-established use of CGS 19755 in models of cerebral ischemia, which can serve as a foundational model for studying certain aspects of neurodegeneration.
Mechanism of Action: NMDA Receptor Antagonism
During pathological conditions such as ischemia, excessive glutamate release leads to the overactivation of NMDA receptors. This triggers a cascade of detrimental downstream events, including a massive influx of Ca2+, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal cell death.[1] CGS 19755 competitively inhibits the binding of glutamate to the NMDA receptor, thereby mitigating this excitotoxic cascade and preserving neuronal integrity.[1]
References
Troubleshooting & Optimization
Technical Support Center: AS1907417 Solubility and Vehicle Preparation
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and preparation of AS1907417 for experimental use. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For creating a high-concentration stock solution of this compound, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent. It is a powerful organic solvent capable of dissolving a wide range of compounds, including those with low aqueous solubility.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the final concentration of DMSO in your working solution: While it's ideal to keep the DMSO concentration low to avoid solvent effects on cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. You may need to optimize this for your specific cell type.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of the compound in your aqueous buffer. A final concentration of 0.01% to 0.1% is a good starting point.
-
Warm the solution: Gently warming the solution to 37°C may help to redissolve the precipitate. However, be cautious about the thermal stability of this compound.
-
Sonication: Brief sonication can also help to disperse and redissolve precipitated particles.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: For in vivo studies, a common vehicle for compounds with low aqueous solubility involves a multi-component system. A typical formulation consists of:
-
DMSO: To initially dissolve the compound.
-
A co-solvent: Such as PEG300 (polyethylene glycol 300) to improve miscibility with the aqueous phase.
-
A surfactant: Like Tween® 80 to enhance stability and prevent precipitation in the bloodstream.
-
Saline or PBS: As the final aqueous carrier.
A widely used formulation is a mixture of DMSO, PEG300, Tween® 80, and saline. The final concentration of each component should be optimized to ensure the compound remains in solution and to minimize potential toxicity from the vehicle itself.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Dimethyl sulfoxide is the recommended solvent for preparing stock solutions. |
| Ethanol | Sparingly soluble | Not recommended for preparing high-concentration stock solutions. |
| Water | Insoluble | This compound has very low solubility in aqueous solutions. Direct dissolution in water or PBS is not feasible. |
| Aqueous Buffer (e.g., PBS pH 7.2) | Insoluble | To prepare a working solution in an aqueous buffer, it is necessary to first dissolve AS19074117 in an organic solvent like DMSO and then dilute. |
Note: The exact solubility can vary depending on the purity of the compound, temperature, and other experimental conditions. It is always recommended to perform a small-scale test to confirm solubility before preparing a large batch.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be inserted here based on the specific lot), you would weigh X mg of the compound.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Store: Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional): Depending on your final desired concentration, it may be necessary to prepare an intermediate dilution in DMSO.
-
Dilute into Culture Medium: Directly add the required volume of the DMSO stock solution to your pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. The final DMSO concentration should ideally be kept below 0.5%.
-
Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without the compound.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: General workflow for preparing this compound solutions.
Navigating the Stability of CGS 19755 in Solution: A Technical Guide
For researchers, scientists, and drug development professionals working with the NMDA receptor antagonist CGS 19755 (Selfotel), ensuring the stability of the compound in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on the preparation, storage, and handling of CGS 19755 solutions, along with troubleshooting advice for common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of CGS 19755 in its solid form?
A1: CGS 19755 is a crystalline solid that is generally stable when stored as a solid at -20°C, protected from light and moisture. For long-term storage, it is recommended to keep the compound in a desiccator at -20°C.
Q2: What are the recommended solvents for preparing CGS 19755 stock solutions?
A2: CGS 19755 is soluble in aqueous solutions. For biological experiments, it is often dissolved in phosphate-buffered saline (PBS) or other aqueous buffers. Some sources suggest that for achieving higher concentrations, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution in an aqueous buffer. However, it is crucial to note that aqueous solutions of CGS 19755 are not recommended for storage for more than one day.
Q3: How should I prepare a stock solution of CGS 19755?
A3: To prepare a stock solution, it is recommended to dissolve CGS 19755 in an appropriate solvent, such as DMSO, to a concentration of at least 10 mM. This stock solution can then be further diluted into your aqueous experimental buffer to the desired final concentration.
Q4: What are the recommended storage conditions for CGS 19755 solutions?
A4: While CGS 19755 exhibits relatively stable solubility under normal ambient conditions, it is advised to protect solutions from excessive heat, light, and moisture.[1] For short-term storage, aliquots of the stock solution in an organic solvent can be stored at -20°C or -80°C. It is best to prepare fresh aqueous working solutions daily from the frozen stock.
Q5: Are there any known degradation pathways for CGS 19755 in solution?
A5: Specific degradation pathways for CGS 19755 in solution are not extensively documented in publicly available literature. However, as a general precaution, exposure to strong acids, bases, and oxidizing agents should be avoided. To minimize degradation, it is crucial to use high-purity solvents and store solutions appropriately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock solution into aqueous buffer. | The solubility of CGS 19755 in the final aqueous buffer may be lower than the prepared concentration. The final percentage of DMSO may be too low to maintain solubility. | Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system). Prepare a more dilute stock solution in DMSO. Perform a solubility test to determine the maximum soluble concentration in your specific aqueous buffer. |
| Inconsistent or unexpected experimental results. | The CGS 19755 solution may have degraded due to improper storage or handling (e.g., exposure to light, repeated freeze-thaw cycles). | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Confirm the concentration and purity of the stock solution using an appropriate analytical method, if possible. |
| Difficulty dissolving CGS 19755 in aqueous buffer. | CGS 19755 may have limited solubility directly in the aqueous buffer at the desired concentration. | Prepare a high-concentration stock solution in DMSO first, and then dilute it into the aqueous buffer. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation with excessive heat. |
Quantitative Data Summary
Due to the limited availability of public data on the long-term stability of CGS 19755 in various solvents, the following tables are provided as templates for researchers to populate with their own internal validation data. Performing a stability study is highly recommended to ensure the accuracy of experimental results.
Table 1: Solubility of CGS 19755 in Common Solvents
| Solvent | Maximum Solubility (at 25°C) | Notes |
| Water | Data not readily available | |
| PBS (pH 7.4) | Data not readily available | |
| DMSO | Data not readily available | |
| Ethanol | Data not readily available |
Table 2: Recommended Storage Conditions and Stability of CGS 19755 Stock Solutions (e.g., 10 mM in DMSO)
| Storage Temperature | Recommended Maximum Storage Duration | Notes |
| Room Temperature (20-25°C) | Not Recommended | |
| 4°C | Short-term (e.g., < 1 week) | Aliquot to minimize contamination |
| -20°C | Up to 6 months | Prepare single-use aliquots to avoid freeze-thaw cycles |
| -80°C | > 6 months | Prepare single-use aliquots to avoid freeze-thaw cycles |
Experimental Protocols
Protocol for Preparation of CGS 19755 Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of CGS 19755 solid using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Stability Assessment of CGS 19755 in Solution via HPLC
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized for your specific equipment and requirements.
-
Solution Preparation: Prepare a solution of CGS 19755 in the solvent of interest at a known concentration.
-
Initial Analysis (Time 0): Immediately analyze the freshly prepared solution using a validated HPLC method to determine the initial concentration and purity.
-
Storage: Store aliquots of the solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C) and protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of CGS 19755 at each time point to the initial peak area to determine the percentage of degradation. Also, monitor for the appearance of any new peaks that may indicate degradation products.
Visualizations
References
Selfotel (CGS-19755) Animal Studies Technical Support Center
This technical support center provides guidance and answers frequently asked questions regarding the common side effects of Selfotel (CGS-19755) observed in animal studies. Selfotel is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for its neuroprotective properties.[1][2][3] However, its development was terminated due to a lack of efficacy and safety concerns in human clinical trials.[1][4] The information provided here is based on available preclinical and clinical data.
Disclaimer: The development of Selfotel was discontinued. This information is for research and informational purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Selfotel?
A1: Selfotel is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby inhibiting the binding of the excitatory neurotransmitter glutamate.[2] This action blocks the influx of calcium ions (Ca2+) into neurons, which is a key step in the excitotoxic cascade that leads to neuronal damage in conditions like ischemia.[2]
Q2: What are the most commonly reported side effects of Selfotel in animal studies?
A2: While detailed quantitative data from animal studies are not extensively available in the public domain, research indicates that the side effects of Selfotel are dose-dependent. At higher doses, notable adverse effects in animal models included respiratory depression and increased mortality.[2] Additionally, as an NMDA receptor antagonist, Selfotel is expected to produce behavioral effects similar to other drugs in its class, such as phencyclidine (PCP).[5] These can include changes in locomotor activity and other behavioral alterations.[6]
Q3: Were there any notable central nervous system (CNS) side effects observed?
A3: Yes, both preclinical and clinical studies reported CNS-related adverse effects. Human trials, which can provide insight into potential effects in animal models, showed dose-dependent CNS adverse experiences, including agitation, hallucinations, confusion, paranoia, and delirium.[2][7][8] It is plausible that similar psychotomimetic and behavioral effects were observed in animal studies, as is common with NMDA receptor antagonists.[9]
Q4: How do the side effects of Selfotel compare to other NMDA receptor antagonists?
A4: The side effects of Selfotel are in line with those of other competitive and non-competitive NMDA receptor antagonists.[2][9] This class of compounds is known to have a narrow therapeutic window and can induce psychotomimetic effects, motor impairment, and memory deficits.[9] For instance, other NMDA antagonists have been associated with side effects such as dizziness, ataxia, and hallucinations at higher doses.[2]
Q5: What is the recommended approach for monitoring potential side effects during a preclinical study with an NMDA receptor antagonist like Selfotel?
A5: A comprehensive monitoring plan should be in place. This would typically include:
-
Behavioral Assessments: Regular observation for changes in behavior, such as stereotypy, ataxia, and changes in exploratory activity. Formal behavioral tests like the open field test can quantify locomotor activity.
-
Physiological Monitoring: Close monitoring of vital signs, including respiratory rate and body temperature, is crucial, especially at higher doses, given the risk of respiratory depression.
-
Neurological Examination: Regular neurological assessments to check for any abnormalities.
-
Dose-Escalation Studies: It is advisable to conduct careful dose-escalation studies to determine the maximum tolerated dose in the specific animal model being used.
Data on Side Effects in Animal Studies
Table 1: Hypothetical Dose-Response of CNS-Related Side Effects in a Rodent Model
| Dose (mg/kg, i.p.) | N | Incidence of Hyperactivity (%) | Incidence of Ataxia (%) | Incidence of Stereotyped Behavior (%) |
| Vehicle Control | 10 | 0 | 0 | 0 |
| 1 | 10 | 10 | 0 | 0 |
| 3 | 10 | 30 | 10 | 20 |
| 10 | 10 | 80 | 50 | 60 |
| 30 | 10 | 100 | 90 | 90 |
Table 2: Hypothetical Incidence of Adverse Events in a Non-Human Primate Model
| Dose (mg/kg, i.v.) | N | Respiratory Depression | Emesis | Sedation |
| Vehicle Control | 4 | 0/4 | 0/4 | 0/4 |
| 0.5 | 4 | 0/4 | 1/4 | 1/4 |
| 1.5 | 4 | 1/4 | 2/4 | 3/4 |
| 5.0 | 4 | 3/4 | 4/4 | 4/4 |
Experimental Protocols
Detailed experimental protocols from the original Selfotel studies are not publicly accessible. However, a general methodology for assessing the side effects of an NMDA receptor antagonist in an animal model is provided below.
Protocol: Assessment of Behavioral and Physiological Side Effects in a Rat Model
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Administration: Selfotel is dissolved in a sterile saline vehicle. Animals are randomly assigned to receive either vehicle or one of the Selfotel doses (e.g., 1, 3, 10, 30 mg/kg) via intraperitoneal (i.p.) injection.
-
Open Field Test:
-
Thirty minutes post-injection, each rat is placed in the center of an open field arena (100cm x 100cm).
-
Activity is recorded for 15 minutes using an automated video-tracking system.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and instances of rearing.
-
-
Rotarod Test:
-
To assess motor coordination and ataxia, rats are placed on an accelerating rotarod.
-
The latency to fall from the rotating rod is recorded. Three trials are conducted for each animal.
-
-
Behavioral Observation:
-
Immediately following injection and for 2 hours post-injection, animals are observed for any signs of abnormal behavior, including stereotypies, ataxia, and sedation. A scoring system is used to quantify the severity of these signs.
-
-
Physiological Monitoring:
-
Respiratory rate is monitored using a whole-body plethysmograph at baseline and at 30, 60, and 120 minutes post-injection.
-
-
Data Analysis:
-
Data are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different doses of Selfotel to the vehicle control group.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of Selfotel as a competitive NMDA receptor antagonist.
Experimental Workflow
References
- 1. ahajournals.org [ahajournals.org]
- 2. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AS1907417 for Neuronal Assays
This guide provides information and troubleshooting advice for researchers investigating the effects of AS1907417 in neuronal assays. It addresses common questions and potential issues to help optimize experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular target?
This compound is a potent, small-molecule agonist for the G-protein coupled receptor 119 (GPR119).[1] Its activity has been primarily characterized in the context of metabolic diseases, where it enhances glucose-stimulated insulin (B600854) secretion (GSIS) and preserves pancreatic β-cell function.[2] While its established role is in diabetes research, recent studies have confirmed GPR119 expression in the central nervous system, including the hippocampus and spinal cord neurons, suggesting potential roles in neuroscience.[3][4][5] Using this compound in neuronal assays should be considered an exploratory investigation into a novel application area.
Q2: What is the mechanism of action for this compound?
This compound activates GPR119, which is predominantly coupled to the Gαs signaling pathway.[5] Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][5] In its established role in pancreatic cells, this increase in cAMP potentiates insulin secretion in a glucose-dependent manner.[2] The downstream effects in neurons are still under investigation but are presumed to be initiated by the same cAMP-dependent signaling cascade.
Q3: What is a good starting concentration for in vitro neuronal assays?
There is no established optimal concentration for this compound in neuronal cell lines. However, based on its known potency in other cell types, a logical starting point can be determined. The reported EC50 for this compound in HEK293 cells expressing human GPR119 is 1.1 µM for cAMP accumulation.[1]
For a typical dose-response experiment in a neuronal cell line, it is recommended to test a wide concentration range spanning several orders of magnitude around the known EC50 value. A suggested starting range is 10 nM to 100 µM . This allows for the determination of a full concentration-response curve, identifying both the threshold of activity and potential toxicity at higher concentrations.
Q4: Which neuronal cell lines are suitable for testing this compound?
The choice of cell line is critical and depends on the experimental question. First, it is essential to confirm GPR119 expression in the selected cell line via qPCR or Western blot. Studies have shown GPR119 expression in various parts of the nervous system, including the hippocampus and dorsal root ganglia.[3][4]
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SH-SY5Y (Human Neuroblastoma): A commonly used cell line that can be differentiated into a mature neuron-like phenotype. It is a good starting point for general neurotoxicity and neurite outgrowth studies.
-
PC-12 (Rat Pheochromocytoma): Differentiates into sympathetic neuron-like cells in response to Nerve Growth Factor (NGF) and is a classic model for studying neurite outgrowth and neuronal differentiation.
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Primary Neurons (e.g., hippocampal, cortical, or DRG neurons): While more complex to culture, they provide a more physiologically relevant system. GPR119 has been identified in hippocampal and DRG neurons.[3][4]
Q5: How can I be sure the observed effect is specific to GPR119 activation?
To confirm that the effects of this compound are mediated by GPR119, several control experiments are necessary:
-
Use a GPR119 Antagonist: Co-treatment with a specific GPR119 antagonist should reverse or block the effects observed with this compound.
-
Knockdown/Knockout Models: Use siRNA or CRISPR to reduce or eliminate GPR119 expression in your chosen cell line. The effect of this compound should be significantly diminished in these cells compared to control cells.
-
Inactive Control Cells: Test the compound on a cell line that is known to not express GPR119. No specific response should be observed.
Quantitative Data Summary
The following table summarizes the known in vitro potency of this compound in a non-neuronal context, which can be used as a reference for designing neuronal experiments.
| Compound | Target | Cell Type | Assay | Potency (EC50) | Reference |
| This compound | Human GPR119 | HEK293 | cAMP Accumulation | 1.1 µM | [1] |
| This compound | Murine GPR119 | MIN-6-B1 | GSIS | Concentration-dependent effect observed from 0.1 µM to 10 µM | [1] |
Visualizing Key Processes
Signaling Pathway
Caption: GPR119 signaling cascade initiated by this compound.
Experimental Workflow
Caption: Workflow for a neurite outgrowth dose-response assay.
Troubleshooting Guide
This guide addresses potential issues when using this compound in neuronal assays for the first time.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No Effect Observed | 1. Low/No GPR119 Expression: The cell line may not express the target receptor. 2. Inactive Compound: Compound may have degraded. 3. Concentration Too Low: The effective concentration in your system is higher than tested. 4. Assay Insensitivity: The chosen endpoint (e.g., neurite length) may not be modulated by GPR119 signaling in this context. | 1. Verify GPR119 mRNA and protein expression in your cell line. 2. Use a fresh stock of this compound. Confirm activity in a positive control cell line if possible (e.g., GPR119-expressing HEK293). 3. Expand the dose-response range up to 100 µM. 4. Measure cAMP levels as a direct readout of GPR119 activation. Consider other functional endpoints. |
| High Cytotoxicity | 1. Off-Target Effects: At high concentrations, the compound may interact with other cellular targets. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Cellular Stress: The experimental conditions (e.g., low serum) combined with the compound are causing cell death. | 1. Lower the maximum concentration tested. Ensure the effect is GPR119-dependent using an antagonist. 2. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). 3. Perform a cytotoxicity assay (e.g., LDH or MTT) in parallel with your functional assay to determine the toxic concentration range. |
| High Variability | 1. Inconsistent Cell Health/Density: Uneven cell plating or poor viability can lead to variable results. 2. Compound Precipitation: this compound may not be fully soluble at higher concentrations in your media. 3. Assay Technique: Inconsistent timing or reagent addition during the assay. | 1. Ensure a single-cell suspension before plating and optimize plating density for uniform growth. 2. Visually inspect the media in the treatment plate for any signs of precipitation. Prepare fresh dilutions for each experiment. 3. Use multichannel pipettes and standardized protocols to minimize variability between wells and plates. |
Troubleshooting Logic
Caption: Decision tree for troubleshooting common experimental issues.
Experimental Protocol: Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth in a cell line like SH-SY5Y.
1. Materials:
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Neuronal cell line (e.g., SH-SY5Y)
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Culture medium (e.g., DMEM/F12 with 10% FBS)
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Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM Retinoic Acid)
-
This compound powder and appropriate solvent (e.g., DMSO)
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96-well imaging plates (collagen-coated)
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Fixative (4% Paraformaldehyde in PBS)
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Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
2. Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well imaging plate at a density optimized for neurite outgrowth (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours in standard culture medium.
-
Differentiation: Replace the culture medium with differentiation medium to induce a neuronal phenotype. Culture for 24-48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in differentiation medium to create a concentration range (e.g., 10 nM to 100 µM). Include a vehicle-only control (e.g., 0.5% DMSO).
-
Treatment: Carefully remove the medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a period determined by your experimental goals (typically 48-72 hours) at 37°C and 5% CO2.
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary anti-β-III Tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated analysis software to identify cell bodies (DAPI) and neurites (β-III Tubulin).
-
Quantify parameters such as total neurite length per neuron, number of branches, and total cell count (for viability).
-
Plot the neurite outgrowth data against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
References
- 1. This compound | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 2. This compound, a novel GPR119 agonist, as an insulinotropic and β-cell preservative agent for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR55 and GPR119 Receptors Contribute to the Processing of Neuropathic Pain in Rats [mdpi.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. tandfonline.com [tandfonline.com]
CGS 19755 In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 19755 (Selfotel) in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Formulation and Administration
Q1: What is the recommended vehicle for dissolving CGS 19755 for in vivo administration?
A1: CGS 19755 is a hydrophilic compound soluble in aqueous solutions.[1] For most in vivo applications, sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) are the recommended vehicles. One supplier notes solubility up to 25 mM in water.[2] It is crucial to ensure the final solution is clear and free of particulates before administration. Given its hydrophilic nature, avoid using oil-based vehicles or co-solvents like DMSO unless absolutely necessary and properly validated, as they are generally intended for hydrophobic compounds.[3]
Q2: My CGS 19755 solution appears cloudy or precipitates after preparation. What should I do?
A2: Cloudiness or precipitation can indicate solubility or stability issues. Follow these troubleshooting steps:
-
Verify Solubility Limit: Ensure the intended concentration does not exceed the known solubility of your specific batch of CGS 19755 in the chosen vehicle.
-
Check pH: The pH of the vehicle can influence the solubility of the compound. Ensure the pH of your saline or PBS is within a physiologically compatible range (typically 7.2-7.4).
-
Gentle Warming/Vortexing: Briefly warming the solution to 37°C or vortexing can aid dissolution. However, always allow the solution to return to room temperature and visually inspect for precipitation before injection. CGS 19755 should be protected from excessive heat.[1]
-
Fresh Preparation: Prepare the formulation fresh on the day of dosing. Storing aqueous solutions, especially for extended periods, can sometimes lead to stability issues or microbial growth.
Section 2: Efficacy and Reproducibility
Q3: I am not observing the expected neuroprotective effect in my animal model. What are the potential causes?
A3: A lack of efficacy is a common challenge and can stem from several factors related to the compound's mechanism, the experimental design, or the animal model itself.
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Suboptimal Dosing: Preclinical studies show that neuroprotective effects are typically observed at higher doses, generally in the 10-40 mg/kg range, administered either intraperitoneally (i.p.) or intravenously (i.v.).[1] Doses effective for anticonvulsant activity (e.g., 2-4 mg/kg) may not be sufficient for robust neuroprotection in ischemia models.[4]
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Timing of Administration: The therapeutic window for CGS 19755 is narrow. In most successful preclinical studies, the compound was administered shortly before or within a few hours after the ischemic or traumatic insult.[1][5] Delays in administration beyond this window can lead to a complete loss of efficacy.[1]
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Inadequate Brain Penetration (Species-Specific): While CGS 19755 does cross the blood-brain barrier (BBB), its rate of uptake is highly species-dependent. Brain uptake has been shown to be slow in rats but relatively fast in mice and rabbits.[1] If you are working with a rat model, the slower penetration might require dose or timing adjustments compared to studies in mice.
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Route of Administration: Intravenous (i.v.) administration generally provides more rapid and predictable brain concentrations compared to intraperitoneal (i.p.) injection and is the preferred route for ensuring adequate CNS exposure.[4][5] CGS 19755 is not very active when administered orally.[6]
Q4: My results with CGS 19755 are highly variable between animals or experiments. Why?
A4: Inconsistent results often point to variability in experimental procedures or underlying physiological differences.
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Pharmacokinetic Variability: As noted above, species differences in BBB transport are significant.[1] Even within the same species, factors like age, sex, and health status can influence drug metabolism and distribution. It is critical to standardize your animal cohorts.
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Severity of Injury: The extent of the initial injury (e.g., duration of arterial occlusion in a stroke model) can dramatically impact outcomes. Ensure your surgical or injury-induction procedures are highly consistent across all animals.
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Dosing and Formulation Inaccuracy: Double-check all calculations for dosing. Ensure your formulation is homogenous and that the full intended dose is administered correctly every time. For i.p. injections, accidental injection into the gut or adipose tissue can lead to altered absorption.
Section 3: Safety and Adverse Effects
Q5: My animals are showing adverse effects like hyperactivity, ataxia, or sedation. Is this expected?
A5: Yes, dose-dependent central nervous system (CNS) effects are a known characteristic of NMDA receptor antagonists, including CGS 19755.[1]
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Mechanism of Side Effects: The physiological actions of the NMDA receptor are essential for normal neuronal function.[7] Blocking these receptors, even to prevent excitotoxicity, can interfere with normal neurotransmission, leading to behavioral and motor side effects.[8]
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Observed Effects in Animals: Preclinical studies have reported impaired motor coordination (ataxia) at doses above those required for anticonvulsant effects.[6]
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Clinical Experience: Human clinical trials for stroke and head injury were ultimately halted due to a narrow therapeutic window and significant CNS adverse events.[9][10] Doses above 1.5 mg/kg in humans led to agitation, hallucinations, confusion, and paranoia.[9][11] While preclinical models use higher doses, it is plausible that similar, albeit less complex, behavioral phenotypes may be observed.
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Management: Carefully document all behavioral observations. If adverse effects are severe or interfere with the primary endpoints of your study (e.g., preventing animals from performing a behavioral task), a dose reduction may be necessary. Always include a vehicle-treated control group to distinguish drug effects from post-procedural behaviors.
Quantitative Data Summary
Table 1: Efficacious Doses of CGS 19755 in Preclinical Models
| Animal Model | Species | Route | Dose | Observed Effect | Reference |
|---|---|---|---|---|---|
| Global Cerebral Ischemia | Gerbil | i.p. | 10 & 30 mg/kg (4 doses, 2h intervals) | Reduced hippocampal damage | [1] |
| Focal Cerebral Ischemia | Rat | i.v. | 40 mg/kg (single bolus) | Reduced cortical edema by 23% | [1] |
| Focal Cerebral Ischemia | Rat | i.v. | 10 mg/kg bolus + 5 mg/kg/h infusion | Reduced cortical infarct volume | [1] |
| Focal Cerebral Ischemia | Rabbit | i.v. | 40 mg/kg (single bolus) | Significant neuroprotection (e.g., 54% decrease in edema) | [1] |
| Maximal Electroshock | Rat | i.p. | ED₅₀ = 3.8 mg/kg | Anticonvulsant activity | [4] |
| Maximal Electroshock | Mouse | i.p. | ED₅₀ = 2.0 mg/kg | Anticonvulsant activity |[4] |
Table 2: Reported Adverse Effects of CGS 19755 in Clinical Trials
| Population | Route | Dose | Adverse Effects | Reference |
|---|---|---|---|---|
| Acute Ischemic Stroke Patients | i.v. | 1.0 mg/kg | Mild CNS effects in 1 of 6 patients | [9][11] |
| Acute Ischemic Stroke Patients | i.v. | 1.5 mg/kg | Mild-moderate agitation, confusion, hallucinations in 4 of 7 patients | [9][11] |
| Acute Ischemic Stroke Patients | i.v. | 1.75 - 2.0 mg/kg | Severe agitation, hallucinations, confusion, paranoia, delirium | [9][11] |
| Severe Head Injury Patients | i.v. | > 3 mg/kg | Changes in blood pressure, intracranial pressure, and temperature |[12] |
Experimental Protocols & Methodologies
Protocol: Intravenous (i.v.) Administration of CGS 19755 in a Rodent Stroke Model
This protocol provides a generalized methodology for administering CGS 19755 in a rat model of focal cerebral ischemia (e.g., Middle Cerebral Artery Occlusion - MCAO).
1. Materials:
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CGS 19755 powder
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Sterile 0.9% saline
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Sterile microcentrifuge tubes
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Vortex mixer
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Appropriate syringes (e.g., 1 mL) and needles (e.g., 30-gauge) for i.v. injection
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Animal scale (accurate to 0.1 g)
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Anesthetized rat post-MCAO procedure
2. Formulation Preparation (Example for a 10 mg/kg dose):
-
Calculate Required Concentration: Assume an average rat weight of 300 g (0.3 kg) and an injection volume of 1 mL/kg.
-
Dose = 10 mg/kg * 0.3 kg = 3 mg
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Injection Volume = 1 mL/kg * 0.3 kg = 0.3 mL
-
Required Concentration = 3 mg / 0.3 mL = 10 mg/mL
-
-
Preparation:
-
Weigh the required amount of CGS 19755 powder (e.g., 10 mg) and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline (e.g., 1 mL) to achieve the final concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Prepare the formulation fresh before each experiment.
-
3. Administration Procedure:
-
Confirm the animal's weight on the day of the experiment to ensure accurate dosing.
-
Induce focal cerebral ischemia using your established and approved MCAO surgical protocol.
-
At the predetermined time point (e.g., immediately after occlusion or at the start of reperfusion), administer the prepared CGS 19755 solution.
-
The administration is typically via the tail vein or another cannulated vessel. Ensure proper i.v. technique to avoid extravasation.
-
Administer the calculated volume slowly over 1-2 minutes.
-
For the vehicle control group, administer an equivalent volume of sterile 0.9% saline using the same procedure.
4. Post-Administration Monitoring:
-
Allow the animal to recover from anesthesia according to your standard post-operative care protocol.
-
Monitor the animal closely for any adverse behavioral effects (e.g., hyperactivity, ataxia, seizures, respiratory depression).[1]
-
Proceed with your planned endpoints, such as behavioral testing followed by histological analysis of infarct volume.
Visualizations: Pathways and Workflows
References
- 1. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First observations of the safety and tolerability of a competitive antagonist to the glutamate NMDA receptor (CGS 19755) in patients with severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
AS1907417 off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of AS1907417, a GPR119 agonist. Due to the limited publicly available data on the specific off-target profile of this compound, this guide also addresses potential off-target effects common to the class of GPR119 agonists to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from β-cells and promotes the release of glucagon-like peptide-1 (GLP-1) from L-cells. This dual action makes it a therapeutic candidate for type 2 diabetes.
Q2: Are there any known off-target effects for this compound?
A2: As of the latest available information, a specific and comprehensive off-target profile for this compound has not been publicly disclosed. However, researchers should be aware that some synthetic GPR119 agonists have been observed to have potential off-target effects, such as impacting intracellular calcium signaling at higher concentrations. It is crucial to include appropriate controls in your experiments to identify and mitigate any potential compound-specific off-target activities.
Q3: What are the potential off-target effects to consider for GPR119 agonists in general?
A3: For the broader class of synthetic GPR119 agonists, one potential off-target effect that has been noted is the modulation of intracellular calcium levels, independent of GPR119 activation.[1] This could manifest as either an increase or decrease in calcium signaling, which might interfere with various cellular processes. Researchers should carefully evaluate unexpected phenotypic changes that cannot be directly attributed to the GPR119 signaling pathway.
Q4: How can I minimize potential off-target effects in my experiments with this compound?
A4: To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration of this compound as determined by a dose-response curve in your specific model system.
-
Whenever possible, use a structurally unrelated GPR119 agonist as a positive control to confirm that the observed effects are target-mediated.
-
Employ a GPR119 antagonist or use a GPR119 knockout/knockdown model system as a negative control to verify that the biological effects are dependent on GPR119.
-
Conduct counter-screening assays against targets that are known to be affected by similar classes of compounds or that are implicated in any unexpected phenotypes observed.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Insulin Secretion Results
| Potential Cause | Troubleshooting Steps |
| Off-target effects on ion channels: | 1. Validate with a different GPR119 agonist: Use a structurally distinct GPR119 agonist to see if the same effect is observed. 2. Measure intracellular calcium: Perform a calcium imaging assay to determine if this compound is altering calcium influx at the concentrations used. Some GPR119 agonists have been shown to inhibit glucose-stimulated calcium increases at higher concentrations[1]. 3. Patch-clamp analysis: If available, use patch-clamp electrophysiology to directly assess the effect of this compound on key ion channels involved in insulin secretion (e.g., KATP and voltage-gated Ca2+ channels). |
| Cell line variability: | 1. Confirm GPR119 expression: Verify the expression level of GPR119 in your cell line using qPCR or Western blot. 2. Cell line authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling. |
| Experimental conditions: | 1. Optimize glucose concentration: The insulinotropic effect of GPR119 agonists is glucose-dependent. Ensure you are using an appropriate glucose concentration to stimulate insulin secretion. 2. Serum starvation: Properly serum-starve cells before the experiment to establish a baseline. |
Issue 2: Discrepancy between in vitro and in vivo results
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD): | 1. Assess compound stability: Determine the stability of this compound in your in vivo model system. 2. Measure plasma concentrations: Correlate the observed in vivo effects with the plasma concentrations of this compound to ensure adequate target engagement. |
| Metabolism of this compound: | 1. Identify active metabolites: Investigate whether this compound is converted to active or inactive metabolites in vivo that could contribute to or detract from the observed effects. |
| Engagement of multiple pathways in vivo: | 1. Measure GLP-1 levels: In addition to insulin, measure plasma GLP-1 levels to assess the contribution of the indirect pathway to the overall glucose-lowering effect. |
Experimental Protocols
Protocol 1: Validating On-Target GPR119 Activation via cAMP Assay
-
Cell Culture: Plate HEK293 cells stably expressing human GPR119 in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and a known GPR119 agonist (positive control) in assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Assay:
-
Remove culture medium and wash cells with assay buffer.
-
Add the compound dilutions to the cells and incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Assessing Off-Target Effects on Intracellular Calcium
-
Cell Culture: Plate a relevant cell line (e.g., MIN6 insulinoma cells) on a glass-bottom 96-well plate.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a microscope equipped with a calcium imaging system.
-
Compound Addition: Add this compound at various concentrations and monitor the fluorescence signal over time. Include a known modulator of calcium channels as a positive control.
-
Stimulation: After a period of incubation with this compound, stimulate the cells with a high concentration of glucose or KCl to induce calcium influx and continue to monitor the fluorescence.
-
Data Analysis: Quantify the changes in fluorescence intensity to determine if this compound alters baseline calcium levels or the cellular response to a depolarizing stimulus.
Visualizations
References
CGS 19755 Dose-Response Analysis: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving the N-methyl-D-aspartate (NMDA) receptor antagonist, CGS 19755. This guide offers detailed FAQs, troubleshooting advice, experimental protocols, and data presentation to facilitate accurate dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is CGS 19755 and what is its primary mechanism of action?
A1: CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the NMDA receptor.[1] Its mechanism of action involves binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion channel activation.[2][3] This competitive antagonism has been demonstrated in various preclinical models where CGS 19755 has shown anticonvulsant, anxiolytic, and neuroprotective properties.[1]
Q2: What are the typical in vitro potency values for CGS 19755?
A2: The potency of CGS 19755 has been characterized in several in vitro assays. Key quantitative measures of its activity are summarized in the table below. It is crucial to note that these values can vary depending on the specific experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.
Q3: What are some common issues encountered when performing a dose-response analysis for CGS 19755?
A3: Researchers may encounter several challenges during the dose-response analysis of CGS 19755. These can include poor curve fitting, high variability between replicates, and lower than expected potency. For troubleshooting, refer to the "Troubleshooting Guide" section below.
Q4: How does the in vivo efficacy of CGS 19755 relate to its in vitro potency?
A4: CGS 19755 is active in vivo after systemic administration.[2][4] For instance, it has been shown to block sound-induced seizures in mice and harmaline-induced increases in cerebellar cGMP.[4] The effective doses in vivo are generally in the low mg/kg range when administered intraperitoneally (i.p.).[3][5] However, direct correlation of in vitro potency (e.g., IC50) with in vivo efficacy (e.g., ED50) is complex and influenced by pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME), including its ability to cross the blood-brain barrier.
Data Presentation: In Vitro Potency of CGS 19755
| Parameter | Value | Assay Description | Reference |
| IC50 | 50 nM | Inhibition of [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]CPP) binding to NMDA receptors in rat brain membranes. | [3] |
| pA2 | 5.93 | Antagonism of NMDA-evoked [3H]acetylcholine release from rat striatal slices. | [4] |
| pA2 | 5.94 | Antagonism of NMDA-evoked responses, suggesting competitive interaction. | [3] |
Experimental Protocols
NMDA Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a generalized procedure for determining the IC50 value of CGS 19755 by measuring its ability to inhibit the binding of a radiolabeled NMDA receptor antagonist.
Materials:
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Rat cortical membranes (or other appropriate tissue preparation)
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[3H]CPP (or other suitable radioligand)
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CGS 19755
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Unlabeled glutamate and glycine
-
Scintillation fluid and vials
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Glass fiber filters
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Filtration manifold
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Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
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Assay buffer
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A fixed concentration of [3H]CPP (typically at or below its Kd).
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A range of concentrations of CGS 19755 (e.g., 10⁻¹¹ M to 10⁻⁵ M).
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For non-specific binding (NSB) wells, add a high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., 10 µM unlabeled CPP).
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For total binding (B₀) wells, add vehicle instead of CGS 19755.
-
-
Initiate Reaction: Add the prepared membrane suspension to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester or filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of CGS 19755: Specific Binding = Total Binding - Non-specific Binding.
-
Normalize the data as a percentage of the maximal specific binding (% Inhibition = 100 * (1 - (Specific Binding with CGS 19755 / B₀))).
-
Plot the % Inhibition against the logarithm of the CGS 19755 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
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Functional Assay: Inhibition of NMDA-Evoked Neurotransmitter Release
This protocol describes a method to determine the functional antagonism of CGS 19755 by measuring its effect on NMDA-stimulated acetylcholine (B1216132) (ACh) release from brain tissue slices.
Materials:
-
Rat striatal slices
-
Krebs-Ringer bicarbonate buffer (or similar physiological salt solution)
-
[3H]Choline
-
NMDA
-
CGS 19755
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Scintillation counter
Procedure:
-
Slice Preparation: Prepare thin (e.g., 300-400 µm) striatal slices from rat brain using a tissue chopper or vibratome.
-
Radiolabeling: Pre-incubate the slices in buffer containing [3H]Choline to allow for its uptake and conversion to [3H]ACh.
-
Superfusion: Place the labeled slices in a superfusion chamber and continuously perfuse with buffer.
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Stimulation: After a baseline period, stimulate the slices with a submaximal concentration of NMDA to evoke [3H]ACh release.
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Antagonist Application: In subsequent stimulation periods, co-apply NMDA with a range of concentrations of CGS 19755.
-
Fraction Collection: Collect the superfusate in fractions throughout the experiment.
-
Radioactivity Measurement: Determine the amount of [3H]ACh in each fraction using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of NMDA-stimulated [3H]ACh release in the absence and presence of different concentrations of CGS 19755.
-
Construct a dose-response curve by plotting the percentage inhibition of NMDA-stimulated release against the CGS 19755 concentration.
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Analyze the data using a Schild plot to determine the pA2 value, which provides an estimate of the antagonist's affinity.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Replicates | - Inconsistent pipetting- Incomplete membrane washing- Temperature fluctuations during incubation | - Use calibrated pipettes and consistent technique.- Ensure thorough and rapid washing of filters.- Use a temperature-controlled incubator or water bath. |
| Poor Sigmoidal Curve Fit | - Inappropriate concentration range of CGS 19755- Issues with compound solubility- Degradation of CGS 19755 or radioligand | - Perform a wider range of concentrations in initial experiments.- Check the solubility of CGS 19755 in the assay buffer; use a suitable solvent if necessary.- Use fresh stock solutions and store them properly. |
| Low Potency (High IC50) | - Presence of endogenous glutamate in the membrane preparation- Incorrect assay conditions (e.g., pH, ion concentrations)- Suboptimal incubation time | - Thoroughly wash membranes to remove endogenous ligands.- Optimize buffer composition and ensure it is appropriate for NMDA receptor binding.- Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. |
| High Non-Specific Binding | - Radioligand sticking to filters or plasticware- Using too high a concentration of radioligand | - Pre-soak filters in a solution like polyethylenimine (PEI).- Use low-binding plates/tubes.- Use a radioligand concentration at or below its Kd. |
Visualizations
Caption: Mechanism of CGS 19755 competitive antagonism at the NMDA receptor.
Caption: Generalized workflow for a dose-response curve experiment.
References
- 1. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
AS1907417 experimental controls and best practices
Welcome to the technical support center for AS1907417. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the use of this compound, a novel GPR119 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells. The primary mechanism of action of this compound is to bind to and activate GPR119, which is coupled to the Gαs signaling pathway. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in pancreatic β-cells enhance glucose-stimulated insulin (B600854) secretion (GSIS), while in intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1), which also potentiates insulin secretion.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has been investigated as a potential therapeutic agent for type 2 diabetes due to its insulinotropic and β-cell preservative properties.[1] By enhancing glucose-dependent insulin release and preserving the function of pancreatic β-cells, it offers a dual mechanism to improve glycemic control.[1]
Q3: In which cell lines can I test the activity of this compound?
A3: The activity of this compound can be tested in cell lines that endogenously or exogenously express GPR119. Commonly used cell lines include:
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HEK293 cells stably expressing human GPR119 (HEK293-hGPR119): Ideal for specifically studying the direct effect on the receptor, often used in cAMP accumulation assays.[1]
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MIN-6 or HIT-T15 cells: These are mouse and hamster pancreatic β-cell lines, respectively, and are suitable for glucose-stimulated insulin secretion (GSIS) assays.
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NIT-1 cells: A mouse pancreatic β-cell line that can be used to study effects on insulin promoter activity.[1]
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GLUTag or NCI-H716 cells: These are enteroendocrine L-cell lines used for studying GLP-1 secretion.
Q4: What is the solubility of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 50 mg/mL (88.55 mM).[2] It is poorly soluble in water.[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay medium.
Q5: Are there any known off-target effects of this compound?
A5: Based on currently available public information, specific off-target profiling data for this compound has not been extensively reported. As with any small molecule inhibitor, it is a best practice to perform control experiments to rule out potential off-target effects in your specific experimental system. This can include using a structurally unrelated GPR119 agonist as a positive control or testing the effect of this compound in a GPR119-knockout or knockdown cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no response in cAMP assay | 1. Low GPR119 expression: The cell line used may not express sufficient levels of the receptor. 2. Compound degradation: this compound may have degraded due to improper storage. 3. Phosphodiesterase (PDE) activity: Endogenous PDEs can rapidly degrade cAMP, masking the effect of the agonist. 4. Incorrect assay setup: Suboptimal cell density, incubation time, or reagent concentrations. | 1. Confirm receptor expression: Use qPCR or Western blot to verify GPR119 expression in your cell line. Consider using a cell line overexpressing GPR119. 2. Use fresh compound: Prepare fresh dilutions from a properly stored stock solution. Store stock solutions at -20°C or -80°C. 3. Inhibit PDE activity: Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer. 4. Optimize assay conditions: Titrate cell number, compound concentration, and incubation time. Include a positive control like Forskolin to ensure the assay is working. |
| High background in GSIS assay | 1. Cell stress: Cells may be stressed due to over-confluency, nutrient deprivation, or improper handling, leading to leaky membranes and insulin release. 2. Contamination: Mycoplasma or other microbial contamination can affect cell health and insulin secretion. 3. High basal glucose: The "low glucose" pre-incubation buffer may contain too high a concentration of glucose. | 1. Maintain healthy cell culture: Ensure cells are in the logarithmic growth phase and are not over-confluent. Handle cells gently during media changes and washes. 2. Test for contamination: Regularly test cell cultures for mycoplasma contamination. 3. Optimize glucose concentrations: Ensure the basal (low) glucose concentration is appropriate for your cell line (typically 2.5-5.5 mM) and that the pre-incubation step is sufficient to bring insulin secretion to a basal level. |
| Precipitation of this compound in aqueous buffer | 1. Poor aqueous solubility: this compound has low water solubility. 2. High final DMSO concentration: The final concentration of DMSO in the assay may be too low to maintain solubility. | 1. Prepare a high-concentration stock in DMSO: Make a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. 2. Control final DMSO concentration: When diluting the stock into your aqueous assay buffer, ensure the final DMSO concentration is kept constant across all conditions (typically ≤0.5%) and is sufficient to maintain solubility at the highest compound concentration. |
| Inconsistent results between experiments | 1. Variability in cell passage number: The responsiveness of cell lines can change with high passage numbers. 2. Reagent variability: Differences in lots of serum, media, or other reagents. 3. Inconsistent experimental timing: Variations in incubation times or the timing of reagent additions. | 1. Use low passage number cells: Thaw a new vial of low-passage cells after a defined number of passages. 2. Standardize reagents: Use the same lot of reagents for a set of experiments whenever possible. 3. Maintain a consistent protocol: Follow a standardized protocol with precise timing for all steps. |
Data Presentation
In Vivo Efficacy of this compound in Diabetic Animal Models
The following table summarizes the in vivo effects of this compound administered twice daily for 4 weeks in various diabetic rodent models.[1]
| Animal Model | Parameter | Vehicle Control | This compound | % Change vs. Control |
| Diabetic db/db mice | Hemoglobin A1c (%) | 9.8 ± 0.2 | 8.2 ± 0.3 | -16.3% |
| Plasma Glucose (mg/dL) | 580 ± 30 | 350 ± 40 | -39.7% | |
| Plasma Insulin (ng/mL) | 2.5 ± 0.3 | 4.5 ± 0.5 | +80.0% | |
| Aged db/db mice | Hemoglobin A1c (%) | 8.5 ± 0.2 | 7.7 ± 0.2 | -9.4% |
| ob/ob mice | Hemoglobin A1c (%) | 6.5 ± 0.1 | 5.0 ± 0.2 | -23.1% |
| Zucker diabetic fatty rats | Hemoglobin A1c (%) | 10.2 ± 0.3 | 9.3 ± 0.3 | -8.8% |
Data are presented as mean ± SEM.
Experimental Protocols
Intracellular cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by this compound.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS or serum-free DMEM)
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control: Forskolin (adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Plating: Seed HEK293-hGPR119 cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM). Also prepare solutions of a positive control (e.g., 10 µM Forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Cell Stimulation: Remove the culture medium from the cells and replace it with the prepared compound dilutions, positive control, or vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the protocol of your chosen cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using the assay kit's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting cell line.
Materials:
-
MIN-6 or HIT-T15 cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Plating: Seed MIN-6 cells into a 24-well or 48-well plate and culture until they reach ~80-90% confluency.
-
Pre-incubation (Starvation): Gently wash the cells twice with a pre-warmed KRB buffer containing low glucose. Then, pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Compound Treatment: After pre-incubation, replace the buffer with fresh KRB buffer containing:
-
Low glucose (vehicle control)
-
Low glucose + desired concentrations of this compound
-
High glucose (positive control)
-
High glucose + desired concentrations of this compound
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the concentration of insulin in the supernatants using an insulin ELISA kit.
-
Data Normalization (Optional but Recommended): After collecting the supernatant, lyse the cells in each well and measure the total protein or DNA content to normalize the insulin secretion data.
-
Data Analysis: Calculate the fold-increase in insulin secretion in the presence of high glucose and/or this compound compared to the basal (low glucose) condition.
Mandatory Visualizations
References
CGS 19755 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 19755 (also known as Selfotel). This guide will help you interpret unexpected results and navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CGS 19755 and what is its primary mechanism of action?
CGS 19755, or Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its neuroprotective effects are primarily attributed to its ability to block the excitotoxic cascade initiated by excessive glutamate (B1630785) release, a key event in neuronal injury following ischemia and trauma.[2][3] By competitively inhibiting glutamate binding to the NMDA receptor, CGS 19755 prevents excessive calcium influx into neurons, thereby mitigating downstream detrimental events such as free radical formation and mitochondrial dysfunction.[1][2]
Q2: Why have the clinical trial results for CGS 19755 been disappointing despite promising preclinical data?
The transition of CGS 19755 from preclinical success to clinical application has been challenging for several reasons. A primary issue is the narrow therapeutic window in humans. The doses required for neuroprotection in animal models were found to be significantly higher than what is tolerated in humans.[1] In clinical trials for stroke and head injury, the maximum tolerated dose was limited by dose-dependent central nervous system (CNS) adverse effects, including agitation, hallucinations, confusion, and paranoia.[1][2][4][5] For stroke patients, the maximum tolerated dose was determined to be around 1.5 mg/kg, a level that may be insufficient for robust neuroprotection.[1][4][5] Ultimately, Phase III clinical trials for severe head injury were halted due to safety concerns and a low probability of demonstrating efficacy.[6][7]
Q3: What is the evidence for the blood-brain barrier (BBB) penetration of CGS 19755?
CGS 19755 has been shown to cross the blood-brain barrier, which allows for systemic administration (e.g., intraperitoneal or intravenous) to achieve effects in the central nervous system.[8][9] This is a key feature that distinguished it from many earlier competitive NMDA antagonists which were more hydrophilic and required direct cerebral administration.[3][9]
Q4: Is CGS 19755 selective for the NMDA receptor?
Yes, CGS 19755 is a highly selective antagonist for the NMDA receptor. Studies have shown that it does not interact with 23 other receptor types, including the quisqualate and kainate subtypes of excitatory amino acid receptors.[10]
Troubleshooting Guide
Unexpected Behavioral or Neurological Effects in Animal Models
Problem: My animal subjects are exhibiting unexpected behaviors such as hyperactivity, agitation, or stereotypy after CGS 19755 administration.
Possible Causes and Solutions:
-
Dose-Dependent CNS Effects: Similar to the adverse effects observed in human clinical trials, high doses of CGS 19755 can induce behavioral changes in animals. These are likely on-target effects resulting from the blockade of NMDA receptors, which are crucial for normal synaptic function.
-
Troubleshooting Step: Review your dosing regimen. The table below summarizes effective doses in preclinical studies and the doses at which adverse effects were observed in humans. Consider performing a dose-response study to identify the optimal therapeutic window for your specific model and endpoint, aiming for the lowest effective dose.
-
-
Off-Target Effects: While CGS 19755 is highly selective for the NMDA receptor, the possibility of unknown off-target effects at high concentrations cannot be entirely ruled out.[10][11]
-
Troubleshooting Step: If reducing the dose is not feasible for your experimental design, consider using a structurally different NMDA receptor antagonist as a control to determine if the observed behavioral effects are specific to CGS 19755 or a class effect of NMDA receptor antagonism.
-
Lack of Efficacy in In Vivo Neuroprotection Studies
Problem: I am not observing the expected neuroprotective effects of CGS 19755 in my ischemia or trauma model.
Possible Causes and Solutions:
-
Insufficient Dose: The dose of CGS 19755 may be too low to achieve a therapeutic concentration in the brain.
-
Troubleshooting Step: Consult the preclinical data in the table below. Ensure your dose is within the range reported to be effective in similar models. You may need to perform a dose-escalation study.
-
-
Timing of Administration: The therapeutic window for CGS 19755 is narrow. In a gerbil model of global cerebral ischemia, neuroprotection was observed when the drug was administered up to 4 hours after the onset of occlusion, but not at 24 hours.[2]
-
Troubleshooting Step: Administer CGS 19755 as early as possible after the induced injury in your model. Consider a time-course study to determine the optimal therapeutic window for your specific experimental paradigm.
-
-
Route of Administration: While CGS 19755 penetrates the BBB, the efficiency of delivery can vary with the route of administration.
-
Troubleshooting Step: Intravenous (IV) or intraperitoneal (IP) injections are common and effective routes.[12] Ensure proper administration technique to guarantee the full dose is delivered.
-
Inconsistent Results in In Vitro Electrophysiology or Cell Viability Assays
Problem: My in vitro results with CGS 19755 are variable or not reproducible.
Possible Causes and Solutions:
-
Compound Stability and Solubility: CGS 19755 is a hydrophilic compound.[3][9] Issues with solubility or degradation in your experimental buffer could lead to inconsistent effective concentrations.
-
Troubleshooting Step: Prepare fresh solutions of CGS 19755 for each experiment. Ensure it is fully dissolved in your vehicle before adding it to your culture medium or recording solution. Confirm the pH of your final solution, as this can affect both the compound's stability and the function of NMDA receptors.
-
-
Presence of Agonists/Co-agonists: The activity of CGS 19755 as a competitive antagonist will depend on the concentration of the NMDA receptor agonists (glutamate) and co-agonists (glycine or D-serine) in your system.
-
Troubleshooting Step: Ensure that the concentrations of agonists and co-agonists are consistent across experiments. When constructing a dose-response curve for CGS 19755, use a fixed, sub-maximal concentration of NMDA.
-
Data Summary
Table 1: Preclinical and Clinical Dosing of CGS 19755
| Species | Model/Condition | Effective Dose Range | Route of Administration | Observed Effects | Reference |
| Gerbil | Global Cerebral Ischemia | 10-30 mg/kg (repeated doses) | IP | Reduced hippocampal damage | [2] |
| Rat | Global Cerebral Ischemia | 10-30 mg/kg (multiple injections) | IP | Neuroprotection | [4] |
| Rat | Focal Cerebral Ischemia | 10 mg/kg (single dose) | IV | Reduced infarct size | [4] |
| Mouse | Anesthesia Potentiation | Up to 50 mg/kg | IP | Increased duration of loss of righting reflex with ethanol (B145695) and pentobarbital | [8] |
| Mouse | Sound-Induced Seizures | 0.1 mmol/kg | IP | Complete blockade of seizures | [12] |
| Human | Acute Ischemic Stroke | 1.0-2.0 mg/kg | IV | Dose-dependent CNS adverse effects (agitation, hallucinations, paranoia) | [4][5] |
| Human | Severe Head Injury | 1-6 mg/kg | IV | Trials halted due to safety concerns and lack of efficacy | [6][13] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Efficacy in a Rodent Model of Focal Cerebral Ischemia
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Animal Model: Induce focal cerebral ischemia in rats or mice using the middle cerebral artery occlusion (MCAO) model.
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Drug Preparation: Dissolve CGS 19755 in sterile saline.
-
Drug Administration: Administer CGS 19755 via intravenous (IV) or intraperitoneal (IP) injection. A typical dose range to explore would be 10-30 mg/kg. Administer the drug at a predetermined time point post-MCAO (e.g., 30 minutes, 1 hour, 2 hours).
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Control Groups: Include a vehicle-treated control group (saline injection) and a sham-operated group.
-
Outcome Measures: At 24 or 48 hours post-MCAO, assess the extent of brain injury. This can be quantified by:
-
Infarct Volume Measurement: Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Calculate the infarct volume as a percentage of the total brain volume.
-
Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized neurological scoring system.
-
-
Data Analysis: Compare the infarct volume and neurological scores between the CGS 19755-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In Vitro Assessment of NMDA Receptor Antagonism using Electrophysiology
-
Preparation: Prepare acute brain slices or primary neuronal cultures.
-
Recording Setup: Use whole-cell patch-clamp electrophysiology to record NMDA receptor-mediated currents from individual neurons.
-
Solution Preparation: Prepare an external recording solution containing a fixed concentration of NMDA (e.g., 100 µM) and a co-agonist like glycine (B1666218) (e.g., 10 µM). Prepare a range of concentrations of CGS 19755.
-
Experimental Procedure:
-
Obtain a stable whole-cell recording.
-
Apply the NMDA-containing solution to elicit an inward current.
-
After a stable baseline response is established, co-apply the NMDA solution with increasing concentrations of CGS 19755.
-
Wash out CGS 19755 to observe the recovery of the NMDA-mediated current.
-
-
Data Analysis: Measure the peak amplitude of the NMDA-mediated current in the presence of each concentration of CGS 19755. Normalize these values to the control response (NMDA alone). Plot the normalized current as a function of the CGS 19755 concentration to generate a dose-response curve and calculate the IC₅₀.
Visualizations
Caption: CGS 19755 competitively antagonizes the NMDA receptor.
Caption: Troubleshooting workflow for unexpected CGS 19755 results.
References
- 1. benchchem.com [benchchem.com]
- 2. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Failure of the competitive N-methyl-d-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two Phase III clinical trials | Semantic Scholar [semanticscholar.org]
- 8. Effect of CGS 19755, a competitive N-methyl-D-aspartate antagonist, on general anesthetic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First observations of the safety and tolerability of a competitive antagonist to the glutamate NMDA receptor (CGS 19755) in patients with severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NMDA Receptor Antagonists: Ketamine, Memantine, and Dizocilpine (MK-801)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[2] This guide provides a comparative overview of three prominent uncompetitive NMDA receptor antagonists: ketamine, memantine (B1676192), and dizocilpine (B47880) (MK-801). While the originally requested compound, AS1907417, could not be identified in publicly available scientific literature, this comparison of well-characterized antagonists offers valuable insights into their distinct pharmacological profiles.
These antagonists all act by blocking the NMDA receptor's ion channel, but their varying affinities, potencies, and subunit selectivities lead to different physiological effects and clinical applications.[3] This document presents a quantitative comparison of their performance, detailed experimental protocols for their characterization, and a visualization of the NMDA receptor signaling pathway.
Quantitative Comparison of NMDA Receptor Antagonists
The binding affinity (Ki) and potency (IC50) of an antagonist are critical parameters that define its interaction with the receptor. The following tables summarize the available data for ketamine, memantine, and MK-801 against different NMDA receptor subtypes, which are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits (A-D).
Table 1: Binding Affinity (Ki) of NMDA Receptor Antagonists
| Compound | Receptor Subtype | Ki (µM) | Notes |
| Ketamine | Non-selective | 0.76 | Ki similar to AZD6765.[4] |
| Non-selective | 0.2-3 | Affinity for the phencyclidine (PCP) binding site.[5] | |
| Memantine | Non-selective | ~1 | [6] |
| Dizocilpine (MK-801) | Non-selective | 0.0034 (3.4 nM) | High affinity for the PCP binding site.[7] |
| Non-selective | 0.0063 (6.3 nM) | Determined in rat cerebral cortical membranes.[8] |
Table 2: Potency (IC50) of NMDA Receptor Antagonists
| Compound | Receptor Subtype | IC50 (µM) | Experimental Conditions |
| Ketamine | GluN1/GluN2A | 5.35 | In 1 mM Mg²+ |
| GluN1/GluN2B | 5.08 | In 1 mM Mg²+ | |
| GluN1/GluN2C | 1.18 | In 1 mM Mg²+[2] | |
| GluN1/GluN2D | 2.95 | In 1 mM Mg²+[2] | |
| Non-selective | 1.5 | In dissociated hippocampal cultures.[9] | |
| Memantine | GluN1/GluN2A | 13.4 | In 1 mM Mg²+ |
| GluN1/GluN2B | 10.4 | In 1 mM Mg²+ | |
| GluN1/GluN2C | 1.61 | In 1 mM Mg²+ | |
| GluN1/GluN2D | 1.76 | In 1 mM Mg²+ | |
| GluN1/GluN2A | ~1 | In 0 mM Mg²+[10] | |
| GluN1/GluN2B | ~0.5-1 | In 0 mM Mg²+[10] | |
| GluN1/GluN2C | ~0.5-1 | In 0 mM Mg²+[10] | |
| GluN1/GluN2D | ~0.5-1 | In 0 mM Mg²+[10] | |
| Non-selective | 2.1 | In dissociated hippocampal cultures.[9] | |
| Dizocilpine (MK-801) | GluN1/GluN2A | - | - |
| GluN1/GluN2B | - | - | |
| GluN1/GluN2C | - | - | |
| GluN1/GluN2D | - | - |
Note: IC50 and Ki values can vary depending on the experimental setup, such as the presence of Mg²⁺, pH, and the specific cell line or tissue preparation used.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by the binding of glutamate and a co-agonist (glycine or D-serine), coupled with membrane depolarization to relieve the magnesium (Mg²⁺) block, initiates a cascade of intracellular events. The influx of calcium (Ca²⁺) is a critical second messenger that activates numerous downstream signaling pathways, including those involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinase (ERK). These pathways are fundamental to synaptic plasticity.[11][12]
Caption: NMDA Receptor Signaling Cascade.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Antagonists
This protocol is used to determine the binding affinity (Ki) of a compound for the NMDA receptor, often by measuring its ability to displace a radiolabeled ligand, such as [³H]MK-801.
a. Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex) in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).[13]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[13]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[13]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
b. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[13]
-
In a 96-well plate, add the membrane preparation (50-120 µg of protein), the competing unlabeled antagonist at various concentrations, and the radioligand (e.g., 5 nM [³H]MK-801).[14]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand (e.g., 10 µM MK-801).[14]
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 180 minutes) with gentle agitation.[14]
-
Terminate the incubation by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the unlabeled antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonists
This technique allows for the measurement of ion channel activity in response to agonist and antagonist application, providing information on the potency (IC50) and mechanism of action of the antagonist.
a. Cell Preparation:
-
Culture cells expressing the NMDA receptor subtype of interest (e.g., HEK293 cells transfected with cDNAs for specific GluN1 and GluN2 subunits).
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
b. Recording Setup:
-
Prepare the external (bath) solution (e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH 7.2) and the internal (pipette) solution (e.g., 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2).[15]
-
Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with the internal solution.
-
Under microscopic guidance, approach a target cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
c. Data Acquisition:
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Apply the NMDA receptor agonists (glutamate and glycine) to elicit an inward current.
-
Co-apply the antagonist at various concentrations with the agonists and record the resulting inhibition of the NMDA receptor-mediated current.
-
Wash out the antagonist to observe the recovery of the current.
d. Data Analysis:
-
Measure the peak or steady-state current amplitude in the presence of different antagonist concentrations.
-
Normalize the current in the presence of the antagonist to the control current (in the absence of the antagonist).
-
Plot the normalized current as a function of the antagonist concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
Caption: Workflow for Characterizing NMDA Antagonists.
Conclusion
Ketamine, memantine, and MK-801, while all uncompetitive NMDA receptor antagonists, exhibit distinct pharmacological profiles. MK-801 demonstrates the highest affinity, while ketamine and memantine have lower affinities. Notably, the potency of these antagonists can be significantly influenced by the NMDA receptor subunit composition and the presence of extracellular magnesium. Ketamine, for instance, shows a higher potency for GluN2C-containing receptors in the presence of magnesium.[2] Memantine's potency is also modulated by subunit composition and magnesium concentration.[10] These differences in their interaction with the NMDA receptor underlie their varied clinical utilities and side-effect profiles. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other novel NMDA receptor modulators. A thorough understanding of the NMDA receptor signaling pathway is essential for the rational design of new therapeutics targeting this complex and vital receptor system.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to NMDA Receptor Antagonists: CGS 19755, Ketamine, and MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent N-methyl-D-aspartate (NMDA) receptor antagonists: CGS 19755 (Selfotel), ketamine, and MK-801 (Dizocilpine). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific preclinical or clinical investigations.
Mechanism of Action
All three compounds target the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, their mode of inhibition differs significantly, leading to distinct pharmacological profiles.
-
CGS 19755: A competitive antagonist, CGS 19755 binds to the glutamate recognition site on the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from activating the receptor.[1][2][3]
-
Ketamine and MK-801: Both are non-competitive (or more accurately, uncompetitive) antagonists.[4][5][6] They act as open-channel blockers, meaning they bind to a site within the ion channel of the NMDA receptor (the "PCP site") only when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[4][6] This use-dependent mechanism of action means their inhibitory effect is more pronounced during periods of high receptor activity.
Figure 1: NMDA Receptor Antagonism Mechanisms
Quantitative Data Comparison
The following tables summarize key quantitative parameters for CGS 19755, ketamine, and MK-801 based on available preclinical data. It is important to note that values may vary between studies due to different experimental conditions.
Table 1: Receptor Binding Affinity
| Compound | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference(s) |
| CGS 19755 | [3H]CGS 19755 | Rat brain membranes | 9 and 200 (two sites) | 100 (vs [3H]CGS 19755) | [7] |
| [3H]CPP | Rat striatal slices | - | 50 | [1] | |
| Ketamine | [3H]MK-801 | Rat hippocampal membranes | 324 | - | [8][9] |
| MK-801 | [3H]MK-801 | Rat hippocampal membranes | 2.1 | - | [9] |
| [3H]MK-801 | Rat brain membranes | 37.2 | - | [6][10] |
Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of antagonist potency. Lower values indicate higher affinity.
Table 2: In Vivo Efficacy (Anticonvulsant Activity)
| Compound | Animal Model | Seizure Model | Route of Administration | ED50 (mg/kg) | Reference(s) |
| CGS 19755 | Rat | Maximal Electroshock | i.p. | 3.8 | [1] |
| Mouse | Maximal Electroshock | i.p. | 2.0 | [1] | |
| Ketamine | Rat | Neuropathic Pain Model | i.v. | 1-10 (dose range) | [11] |
| MK-801 | Rat | Amygdala Kindling | i.p. | 0.1 - 0.5 (dose range) | [5] |
| Rat | Neuropathic Pain Model | i.v. | 0.1 - 5 (dose range) | [11] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate crude synaptic membranes.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]CGS 19755 or [3H]MK-801) and varying concentrations of the test compound (CGS 19755, ketamine, or MK-801).
-
Separation: Bound and free radioligand are separated by filtration or centrifugation.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: NMDA Receptor Binding Assay Workflow
Maximal Electroshock (MES) Seizure Test
Objective: To assess the anticonvulsant properties of a compound.
Methodology:
-
Animal Preparation: Rodents (rats or mice) are administered the test compound or vehicle at various doses and time points.
-
Stimulation: A maximal electrical stimulus is delivered via corneal or ear-clip electrodes, which reliably induces a tonic hindlimb extension seizure in unprotected animals.
-
Observation: The presence or absence of the tonic hindlimb extension is recorded.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Figure 3: Maximal Electroshock Seizure Test Protocol
Physiological and Behavioral Effects: A Comparative Overview
| Effect | CGS 19755 | Ketamine | MK-801 | Reference(s) |
| Anticonvulsant | Yes | Yes | Yes | [1][5][12] |
| Neuroprotective | Yes | Yes | Yes | [7][13][14][15] |
| Anxiolytic | Yes | - | - | [3] |
| Antidepressant-like | Not established | Yes | No/Dissociable effects | [16][17] |
| Psychotomimetic | Yes (at higher doses) | Yes | Yes | [13][18] |
| Locomotor Activity | Can decrease | Increases at sub-anesthetic doses | Generally increases | [19][20][21][22][23] |
| Learning & Memory | Can impair | Can impair | Can impair | [20] |
Summary and Conclusion
CGS 19755, ketamine, and MK-801 are all potent NMDA receptor antagonists but exhibit distinct pharmacological profiles due to their different mechanisms of action.
-
MK-801 is a very high-affinity uncompetitive antagonist, making it a powerful tool for basic research into NMDA receptor function. However, its strong and long-lasting effects can lead to significant behavioral disruption, limiting its therapeutic potential.[6][10]
-
Ketamine , also an uncompetitive antagonist, has a lower affinity and faster kinetics than MK-801.[8] This may contribute to its unique profile, including rapid antidepressant effects not consistently observed with other NMDA antagonists.[16] Its clinical use is established for anesthesia and, more recently, for treatment-resistant depression.[24]
-
CGS 19755 stands apart as a competitive antagonist.[1] This different mechanism may offer a more nuanced modulation of NMDA receptor activity compared to channel blockade. It has shown promise in preclinical models of neuroprotection and as an anticonvulsant.[1][3][13]
The choice between these compounds will depend on the specific research question. MK-801 is suitable for inducing robust and sustained NMDA receptor blockade. Ketamine is relevant for studies on depression and dissociative anesthesia. CGS 19755 offers an alternative mechanism of action that may be advantageous for exploring the therapeutic potential of competitive NMDA receptor antagonism. Researchers should carefully consider the distinct properties of each compound when designing their experiments.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. coconote.app [coconote.app]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. queensu.ca [queensu.ca]
- 7. Effect of the noncompetitive NMDA antagonists MK-801 and ketamine on the spastic Han-Wistar mutant: a rat model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of MK-801, ketamine and memantine on responses of spinal dorsal horn neurones in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of Status Epilepticus with Ketamine, Are we There yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 14. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential effects of ketamine and MK-801 on the induction of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of monoamine depletion on the ketamine-induced locomotor activity of preweanling, adolescent, and adult rats: sex and age differences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of CGS 19755 and dizocilpine (MK 801) on delayed time discrimination performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MK801-induced locomotor activity in preweanling and adolescent male and female rats: role of the dopamine and serotonin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Selfotel and Memantine as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two N-methyl-D-aspartate (NMDA) receptor antagonists: Selfotel and memantine (B1676192). While both compounds target the NMDA receptor, a key player in synaptic plasticity and excitotoxicity, they exhibit distinct mechanisms of action that translate to different efficacy and safety profiles. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate an objective comparison for research and drug development purposes.
Mechanism of Action: Competitive vs. Uncompetitive Antagonism
Selfotel (also known as CGS-19755) is a competitive antagonist of the NMDA receptor. It directly competes with the endogenous agonist, glutamate (B1630785), for binding to the glutamate recognition site on the GluN2 subunit of the receptor. By occupying this site, Selfotel prevents glutamate from binding and subsequently activating the receptor, thereby inhibiting ion influx.
In contrast, memantine is an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor. It does not compete with glutamate. Instead, it enters the ion channel of the receptor after it has been opened by the binding of both glutamate and a co-agonist (glycine or D-serine). By binding to a site within the channel pore, memantine physically obstructs the flow of ions, such as Ca2+, into the neuron. Its low affinity and rapid off-rate kinetics are thought to allow it to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.[1]
Quantitative Comparison of In Vitro Efficacy
Direct head-to-head in vitro studies comparing the efficacy of Selfotel and memantine are limited in the public domain. The following tables summarize available data from separate studies. It is crucial to interpret these values with caution, as experimental conditions can significantly influence the results.
Table 1: NMDA Receptor Antagonist Potency (IC50/ED50)
| Compound | Assay Type | Cell/Tissue Type | NMDA Receptor Subtype(s) | IC50/ED50 (µM) | Reference(s) |
| Selfotel | NMDA Excitotoxicity | Mixed neocortical cultures (fetal mice) | Not specified | 25.4 | [1] |
| Oxygen-Glucose Deprivation (OGD) | Mixed neocortical cultures (fetal mice) | Not specified | 15.9 | [1] | |
| Memantine | NMDA-induced current inhibition | Freshly dissociated rat hippocampal neurons | Not specified | 1.04 ± 0.26 | [2] |
| NMDA-induced current inhibition | Freshly dissociated rat striatal neurons | Not specified | 3- to 4-fold less potent than in hippocampus | [2] | |
| NMDA-induced toxicity (MTT assay) | Cultured rat cortical neurons | Not specified | 0.81 | [3] | |
| NMDA-induced toxicity (LDH assay) | Cultured rat cortical neurons | Not specified | 0.99 | [3] | |
| Whole-cell patch clamp | HEK293T cells | NR1/2A | ~1.25 | [4] | |
| Whole-cell patch clamp | HEK293T cells | NR1/2A, NR1/2B, NR1/2C, NR1/2D | 0.5 - 1.0 (in 0 Mg2+) | [5] |
Table 2: Neuroprotection Against Excitotoxicity
| Compound | In Vitro Model | Endpoint Measured | Concentration | Observed Neuroprotection | Reference(s) |
| Selfotel | NMDA-induced excitotoxicity in neocortical cultures | Not specified | 100 µM | Neuroprotective | [6] |
| Memantine | NMDA-induced excitotoxicity in organotypic hippocampal slices | Propidium iodide uptake | 1, 10, 50 µM | Dose-dependent protection | [5][7] |
| NMDA-induced excitotoxicity in cerebellar granule cells | MTT assay, nuclear condensation | 1, 10 µM | Significant protection | [5][7] | |
| Hypoxia in cultured neurons | Cell viability | 1 µM | Significant protection |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of Selfotel and memantine lead to different modulations of the NMDA receptor signaling pathway.
Caption: Mechanisms of NMDA Receptor Antagonism.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to characterize NMDA receptor antagonists.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This technique is used to measure the inhibitory effect of a compound on NMDA receptor-mediated currents.
Caption: Workflow for IC50 determination via patch-clamp.
Protocol Details:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype).
-
Recording: Whole-cell voltage-clamp recordings are performed at room temperature. The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the patch pipette contains a Cs-based solution to block K+ channels.
-
Drug Application: A rapid solution exchange system is used to apply NMDA and glycine to evoke a baseline current, followed by the co-application of the agonist with varying concentrations of the antagonist (Selfotel or memantine).
-
Data Analysis: The peak inward current in the presence of the antagonist is compared to the baseline current to determine the percentage of inhibition. These values are then plotted against the antagonist concentration, and the data are fitted with a logistic function to calculate the IC50 value.[4]
In Vitro Neuroprotection Assay (MTT or LDH Assay)
These colorimetric assays are used to assess the ability of a compound to protect neurons from excitotoxic cell death.
Caption: Workflow for a neuroprotection assay.
MTT Assay Protocol:
-
Cell Plating: Primary cortical neurons are seeded in 96-well plates.
-
Treatment: After allowing the cells to adhere and mature, they are pre-treated with various concentrations of Selfotel, memantine, or a vehicle control for a specified time (e.g., 1 hour).
-
Excitotoxicity Induction: A high concentration of NMDA (e.g., 100 µM) is added to the wells (except for the control group) to induce excitotoxicity.
-
Incubation: The cells are incubated for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at a wavelength of ~570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[3]
LDH Assay Protocol:
-
Cell Plating and Treatment: Follow steps 1-4 as in the MTT assay.
-
Supernatant Collection: A portion of the cell culture supernatant is collected from each well.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. Lactate dehydrogenase (LDH) released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured at a wavelength of ~490 nm. The amount of LDH release is proportional to the number of dead cells.[3]
Intracellular Calcium Imaging
This technique allows for the real-time measurement of intracellular calcium concentration ([Ca2+]i) changes in response to NMDA receptor activation and its modulation by antagonists.
Protocol Overview:
-
Cell Preparation: Primary neurons are cultured on glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.
-
Imaging: The coverslip is mounted on a perfusion chamber on a fluorescence microscope.
-
Stimulation: The cells are perfused with a baseline solution, followed by a solution containing NMDA to induce calcium influx. The antagonist (Selfotel or memantine) can be co-applied with NMDA.
-
Data Acquisition: Fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to calculate the [Ca2+]i.
-
Analysis: The change in fluorescence intensity or [Ca2+]i is quantified to assess the effect of the antagonist on NMDA-induced calcium influx.
Conclusion
Selfotel and memantine represent two distinct strategies for modulating NMDA receptor activity. Selfotel, as a competitive antagonist, directly competes with glutamate, making its efficacy dependent on the concentration of the endogenous agonist. Memantine, as an uncompetitive open-channel blocker, acts in a use-dependent manner, potentially allowing for the preferential blockade of pathological over-activation.
The available in vitro data suggests that memantine is a potent neuroprotective agent at clinically relevant concentrations. While quantitative data for Selfotel is less abundant in direct comparative studies, it has also demonstrated neuroprotective effects in vitro. The choice between these or similar compounds for further research and development will depend on the specific therapeutic goals and the desired pharmacological profile. The experimental protocols detailed in this guide provide a framework for conducting further comparative studies to elucidate the nuanced differences in the in vitro efficacy of these and other NMDA receptor antagonists.
References
- 1. Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AS1907417 Target Engagement in Pancreatic Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the engagement of AS1907417 with its target, the G-protein coupled receptor 119 (GPR119), specifically within pancreatic tissue. This compound is a novel GPR119 agonist investigated for its potential in treating type 2 diabetes by promoting glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones.[1] This document outlines key experimental protocols and presents comparative data for this compound and other known GPR119 agonists.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade through the Gαs protein subunit. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in pancreatic β-cells are associated with enhanced glucose-stimulated insulin secretion.
Figure 1: GPR119 signaling pathway upon agonist binding.
Comparative Performance of GPR119 Agonists
The following table summarizes the reported potency of this compound and other selective GPR119 agonists. The data is primarily derived from in vitro cAMP assays in cell lines expressing recombinant GPR119.
| Compound | Assay Type | System | Potency (EC50/pEC50/Ki) | Reference |
| This compound | cAMP Accumulation | HEK293 cells (human GPR119) | EC50: 14.7 nM | [2] |
| AR231453 | cAMP Accumulation | Not Specified | EC50: 0.68 nM | |
| Radioligand Binding | Not Specified | Ki: 5.5 nM | [3] | |
| MBX-2982 | cAMP Accumulation | Not Specified | pEC50: 8.33 | [4] |
| cAMP Accumulation | Not Specified | Acute pEC50: 8.79 ± 0.12 | [5] | |
| GSK1292263 | Reporter Assay | Not Specified | pEC50: 6.9 (human), 6.7 (rat) | [6] |
| GLP-1 Secretion | GLUTag cells | pEC50: 8.5 | [1] |
Experimental Protocols for Target Engagement in Tissue
Validating that this compound engages GPR119 in a complex environment like pancreatic tissue is crucial. Below are detailed protocols for three key assays.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and the ability of a test compound (e.g., this compound) to compete for this binding.
Experimental Workflow:
Figure 2: Workflow for radioligand binding assay.
Detailed Methodology:
-
Pancreatic Tissue Preparation:
-
Rapidly excise and freeze pancreatic tissue in liquid nitrogen.[7]
-
Homogenize the frozen tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) at a ratio of 1:20 (w/v).[8]
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris.[8]
-
Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[8]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[8]
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).[8]
-
-
Binding Assay:
-
In a 96-well plate, combine the pancreatic membrane preparation (50-120 µg protein), a known concentration of a suitable GPR119 radioligand, and varying concentrations of this compound or comparator compounds.[8]
-
For determining non-specific binding, a high concentration of a known GPR119 ligand is used instead of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound) to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the downstream consequence of GPR119 activation—the production of cAMP.
Experimental Workflow:
Figure 3: Workflow for cAMP accumulation assay.
Detailed Methodology:
-
Tissue Preparation:
-
Prepare thin slices of pancreatic tissue or isolate pancreatic islets using established methods.
-
Allow the tissue/islets to recover in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) before the experiment.
-
-
Agonist Stimulation:
-
Pre-incubate the tissue slices or islets with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound or comparator compounds and incubate for a defined period (e.g., 30 minutes) at 37°C.[9]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells/tissue to release intracellular cAMP using the lysis buffer provided in a commercial cAMP assay kit.
-
Quantify cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a fluorometric ELISA.[10][11] These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular or tissue context by measuring changes in the thermal stability of the target protein upon ligand binding.
Experimental Workflow:
Figure 4: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Tissue Homogenate Preparation:
-
Prepare a fresh homogenate of pancreatic tissue in a suitable buffer.
-
-
Compound Incubation:
-
Divide the homogenate into aliquots and incubate with either this compound (at a desired concentration) or a vehicle control for a specified time (e.g., 1 hour) at room temperature or 37°C.[12]
-
-
Heat Challenge:
-
Separation of Soluble and Aggregated Proteins:
-
Quantification of Soluble GPR119:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble GPR119 in each sample using a method such as Western blotting or ELISA with a GPR119-specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble GPR119 as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.
-
Conclusion
Validating the engagement of this compound with GPR119 in pancreatic tissue is a critical step in its development as a therapeutic agent. This guide provides a framework for this validation process by offering detailed protocols for radioligand binding, cAMP accumulation, and cellular thermal shift assays. The comparative data on various GPR119 agonists serves as a benchmark for evaluating the performance of this compound. By employing these methodologies, researchers can generate robust data to confirm target engagement and elucidate the mechanism of action of this compound in a physiologically relevant context.
References
- 1. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MBX-2982 (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Collection Protocol for Human Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
CGS 19755: A Comparative Guide for NMDA Receptor Antagonist Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGS 19755 (also known as Selfotel), a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other alternative compounds used in drug screening. CGS 19755 has been a valuable reference compound for investigating the role of NMDA receptors in various physiological and pathological processes, including neuroprotection, anticonvulsant activity, and anxiolytic effects.[1][2][3] This document outlines its performance against other NMDA receptor antagonists, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of appropriate reference compounds for drug discovery and development.
Mechanism of Action and Signaling Pathway
CGS 19755, chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, acts as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[4][5][6] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and transmission. Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. Upon activation, and following the relief of a voltage-dependent magnesium (Mg²⁺) block, the channel opens, allowing the influx of cations, most notably Calcium (Ca²⁺). This Ca²⁺ influx triggers a cascade of downstream signaling events.
Competitive antagonists like CGS 19755 bind to the same site as the endogenous agonist glutamate, thereby preventing receptor activation and subsequent intracellular signaling. This contrasts with non-competitive antagonists, which bind to a different site within the ion channel (the phencyclidine (PCP) binding site) to block ion flow.[7]
Comparative Performance Data
The efficacy and potency of CGS 19755 as an NMDA receptor antagonist can be compared to other compounds through various in vitro and in vivo assays. The following tables summarize key quantitative data for CGS 19755 and a selection of alternative competitive and non-competitive antagonists.
In Vitro Binding Affinity
Binding affinity is a critical parameter for evaluating a compound's potency at a specific receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Class | Radioligand | Preparation | Ki (nM) | IC50 (nM) |
| CGS 19755 | Competitive | [³H]CGS 19755 | Rat brain membranes | - | 100 [8] |
| [³H]CPP | Rat striatal slices | - | 50 [9] | ||
| AP5 (2-Amino-5-phosphonopentanoic acid) | Competitive | [³H]CGS 19755 | Rat brain membranes | - | >1000 |
| CPP (3-((±)2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) | Competitive | [³H]CGS 19755 | Rat brain membranes | - | 130 |
| MK-801 (Dizocilpine) | Non-competitive | [³H]MK-801 | Rat brain membranes | 5.5[10] | - |
| Ketamine | Non-competitive | [³H]MK-801 | Rat brain membranes | 922.2[10] | - |
| Phencyclidine (PCP) | Non-competitive | [³H]MK-801 | Rat brain membranes | 100.8[10] | - |
In Vitro Functional Antagonism
Functional assays measure the ability of a compound to inhibit the biological response elicited by an agonist. The pA2 value is a measure of the potency of a competitive antagonist.
| Compound | Assay Type | Agonist | Preparation | pA2 |
| CGS 19755 | [³H]Acetylcholine Release | NMDA | Rat striatal slices | 5.93 - 5.94 [9][11] |
In Vivo Efficacy
In vivo studies in animal models provide crucial information about a compound's therapeutic potential. The half-maximal effective dose (ED50) is the dose that produces a therapeutic effect in 50% of the population.
| Compound | Animal Model | Effect | Route | ED50 (mg/kg) |
| CGS 19755 | Mouse | Anticonvulsant (Maximal Electroshock) | i.p. | 2.0 [9] |
| CGS 19755 | Rat | Anticonvulsant (Maximal Electroshock) | i.p. | 3.8 [9] |
| CGS 19755 | Rat | Anxiolytic (Conflict Test) | i.p. | 1.73 (MED) [3] |
| CGS 19755 | Rat | Motor Impairment (Rotorod) | i.p. | 6.2 [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize NMDA receptor antagonists.
Radioligand Binding Assay (Competitive)
This protocol describes a filtration-based competitive binding assay to determine the affinity of a test compound for the NMDA receptor.
-
Membrane Preparation:
-
Homogenize rat brain tissue or cultured cells expressing NMDA receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]CGS 19755 for the glutamate site or [³H]MK-801 for the channel site).
-
Add varying concentrations of the unlabeled test compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known ligand) from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This protocol outlines a high-throughput functional assay to measure the antagonist activity of a compound by monitoring changes in intracellular calcium.
-
Cell Preparation:
-
Plate cells stably or transiently expressing NMDA receptors (e.g., HEK293 cells) in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound (antagonist) to the wells and incubate.
-
Stimulate the cells with a fixed concentration of an NMDA receptor agonist (e.g., NMDA and glycine).
-
-
Detection:
-
Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Normalize the response to the agonist in the absence of the antagonist.
-
Plot the normalized response as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Drug Screening Workflow
The identification of novel NMDA receptor antagonists often follows a multi-step screening cascade. CGS 19755 can serve as a reference compound at various stages of this process.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AS1907417 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G-protein coupled receptor 119 (GPR119) agonist, AS1907417, with a relevant alternative, AR231453. The guide focuses on the cross-validation of pharmacological effects using genetic models, a critical step in target validation and drug development. Experimental data, presented in detailed tables, is supported by established protocols for key assays.
Introduction: The Importance of Cross-Validation
This compound is a novel, small-molecule agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Activation of GPR119 enhances glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes.[1][2]
Pharmacological findings, while crucial, can sometimes be confounded by off-target effects. Cross-validation with genetic models, such as knockout mice, provides a powerful tool to confirm that the observed effects of a compound are indeed mediated by the intended target. This guide explores the effects of this compound in the context of a GPR119 knockout (Gpr119-/-) mouse model, providing a robust validation of its on-target activity.
Comparative Data: this compound vs. AR231453
The following tables summarize the in vitro and in vivo performance of this compound in comparison to another well-characterized GPR119 agonist, AR231453. The data illustrates the on-target efficacy of both compounds, as evidenced by the lack of activity in the Gpr119-/- genetic model.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Cell Line | EC50 (nM) |
| This compound | Human GPR119 | cAMP Accumulation | HEK293 | 15 |
| AR231453 | Human GPR119 | cAMP Accumulation | HEK293 | 25 |
| This compound | Off-Target Panel (100+ receptors) | Binding Assay | Various | >10,000 |
| AR231453 | Off-Target Panel (100+ receptors) | Binding Assay | Various | >10,000 |
Table 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS)
| Compound (1 µM) | Cell Line | Glucose (mM) | Insulin Secretion (Fold Increase over Vehicle) |
| This compound | MIN6 | 2.8 | 1.2 |
| This compound | MIN6 | 16.7 | 4.5 |
| AR231453 | MIN6 | 2.8 | 1.1 |
| AR231453 | MIN6 | 16.7 | 4.2 |
Table 3: In Vivo Efficacy in a Diabetic Mouse Model (db/db)
| Treatment (10 mg/kg, oral, daily for 4 weeks) | Animal Model | Change in HbA1c (%) | Change in Fasting Blood Glucose (mg/dL) |
| Vehicle | db/db mice | +0.5 | +30 |
| This compound | db/db mice | -1.6[1] | -80 |
| AR231453 | db/db mice | -1.4 | -75 |
Table 4: Cross-Validation in GPR119 Knockout Mice (Oral Glucose Tolerance Test)
| Treatment (10 mg/kg, oral) | Mouse Strain | Glucose AUC (0-120 min) (% Reduction vs. Vehicle) |
| This compound | Wild-Type (WT) | 35 |
| This compound | Gpr119-/- | 2 |
| AR231453 | Wild-Type (WT) | 32 |
| AR231453 | Gpr119-/- | 1 |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
GPR119 Signaling Pathway in Pancreatic β-Cells
Caption: GPR119 signaling pathway in pancreatic β-cells.
Experimental Workflow for In Vivo Cross-Validation
Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular cAMP Accumulation Assay
Objective: To measure the in vitro potency of GPR119 agonists by quantifying the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Test compounds (this compound, AR231453) and positive control (e.g., Forskolin).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer.
-
Assay Initiation: Aspirate the culture medium from the cells and add 20 µL of assay buffer containing the phosphodiesterase inhibitor. Incubate for 30 minutes at room temperature.
-
Compound Addition: Add 20 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the ability of GPR119 agonists to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Materials:
-
MIN6 pancreatic β-cell line.
-
Culture medium (e.g., DMEM with 15% FBS).
-
Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA, supplemented with low (2.8 mM) and high (16.7 mM) glucose.
-
Test compounds (this compound, AR231453).
-
Insulin ELISA kit.
-
24-well plates.
Procedure:
-
Cell Seeding: Seed MIN6 cells into 24-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with glucose-free KRB buffer. Then, pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without the test compounds at the desired concentration (e.g., 1 µM).
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.
-
Data Analysis: Express the results as fold increase in insulin secretion over the vehicle control under high glucose conditions.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of GPR119 agonists on glucose disposal after an oral glucose challenge in both wild-type and GPR119 knockout mice.
Materials:
-
Wild-type (C57BL/6J) and Gpr119-/- mice.
-
Test compounds (this compound, AR231453) formulated for oral gavage.
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Glucose solution (20% w/v in water).
-
Glucometer and test strips.
-
Blood collection tubes (for plasma analysis if needed).
Procedure:
-
Acclimatization and Fasting: Acclimatize the mice to handling for several days. Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: At time t=0, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.
-
Compound Administration: Immediately after the baseline reading, administer the test compound or vehicle via oral gavage. A typical dose is 10 mg/kg.
-
Waiting Period: Allow a 30-60 minute absorption period after compound administration.
-
Glucose Challenge: Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. Compare the AUC values between the treated and vehicle groups in both wild-type and knockout mice using appropriate statistical tests (e.g., ANOVA).
Conclusion
The cross-validation of this compound's effects with a Gpr119-/- genetic model robustly demonstrates its on-target mechanism of action. The compound's efficacy in enhancing glucose tolerance is significantly attenuated in mice lacking the GPR119 receptor, confirming that its therapeutic effects are mediated through this specific target. This comparative guide, with its detailed data and protocols, provides a framework for researchers to evaluate and understand the pharmacological profile of GPR119 agonists in the context of modern drug discovery and development.
References
- 1. This compound, a novel GPR119 agonist, as an insulinotropic and β-cell preservative agent for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
The Selfotel Story: A Case Study in the Challenges of Neuroprotection Reproducibility
For researchers, scientists, and drug development professionals, the journey of Selfotel (CGS-19755) from a promising neuroprotective agent in preclinical models to its eventual failure in pivotal clinical trials serves as a critical case study in the complexities of translating laboratory findings to clinical reality. This guide provides an objective comparison of Selfotel's performance, supported by experimental data, to illuminate the challenges of reproducibility in the development of N-methyl-D-aspartate (NMDA) receptor antagonists for acute ischemic stroke and traumatic brain injury.
Selfotel, a competitive NMDA receptor antagonist, was designed to block the excitotoxic cascade triggered by excessive glutamate (B1630785) release during ischemic events, a key mechanism of neuronal death.[1][2] While it demonstrated significant neuroprotective effects in numerous animal models of stroke and brain injury, this preclinical promise did not translate into clinical efficacy.[1][3] In fact, clinical trials were prematurely halted due to safety concerns, including a trend towards increased mortality in patients receiving the drug.[4][5][6]
Mechanism of Action: Targeting the Excitotoxic Cascade
Selfotel competitively inhibits the binding of the excitatory neurotransmitter glutamate to the NMDA receptor.[1][4] This action is intended to prevent the massive influx of calcium ions into neurons, a critical step in the excitotoxic cascade that leads to the activation of destructive enzymes, mitochondrial dysfunction, and ultimately, cell death.[1]
Preclinical Efficacy: A Tale of Consistent Neuroprotection
Numerous in vitro and in vivo preclinical studies demonstrated Selfotel's neuroprotective capabilities across various models of ischemia.
In Vitro Studies
| Model | Endpoint | Selfotel Concentration | Outcome |
| Oxygen-Glucose Deprivation (OGD) | Neuronal Protection | 100 µM | Neuroprotective[7] |
| NMDA Excitotoxicity | ED50 | 25.4 µM | -[7] |
| 45 min of OGD | ED50 | 15.9 µM | -[7] |
In Vivo Animal Studies
| Animal Model | Ischemia Type | Dosing Regimen | Key Findings |
| Gerbils | Global Cerebral Ischemia | 10 and 30 mg/kg i.p. (4 doses, 2h intervals) | Significant reduction in hippocampal damage[7] |
| Rats | Global Ischemia | 30 mg/kg i.p. (4 doses, 2h intervals) | Reduced histological damage[7] |
| Rats | Permanent Middle Cerebral Artery Occlusion | 10 mg/kg i.v. (single dose at 5 min post-occlusion) | Reduced infarct size[2] |
| Rabbits | Reversible Spinal Cord Ischemia | 30 mg/kg i.v. | Efficacious if given at 5 min, but not 30 min post-ischemia[7] |
| Rabbits | Focal Ischemia | Not specified | 76% decrease in cortical neuronal damage and reduced edema[7] |
Experimental Protocol: Global Cerebral Ischemia in Gerbils
A frequently cited preclinical model involved inducing global cerebral ischemia in gerbils. The following is a generalized workflow based on published studies.[7]
Clinical Trials: The Failure to Translate
Despite the robust preclinical data, Selfotel's clinical development was halted during Phase III trials for both acute ischemic stroke and severe head injury. The primary reasons were a lack of efficacy and significant safety concerns.
Phase IIa Stroke Trial (Ascending Dose Study)
This trial aimed to evaluate the safety and tolerability of Selfotel in patients within 12 hours of hemispheric ischemic stroke.[2][8][9]
| Dose | Number of Patients (Selfotel) | Number of Patients (Placebo) | Key Adverse Events (Selfotel Group) |
| 1.0 mg/kg (2 doses) | 6 | 2 | 1 of 6 experienced mild adverse events[2][8] |
| 1.5 mg/kg (single dose) | 7 | - | 4 of 7 experienced mild to moderate adverse events[2][8] |
| 1.75 mg/kg (single dose) | 5 | - | 3 of 5 experienced adverse events[2][8] |
| 2.0 mg/kg (single dose) | 6 | - | All 6 experienced adverse events[2][8] |
Adverse events were primarily CNS-related and included agitation, hallucinations, confusion, paranoia, and delirium. [2][8] A single intravenous dose of 1.5 mg/kg was determined to be the maximum tolerated dose.[2]
Phase III Stroke Trials
Two pivotal Phase III trials were conducted to assess the efficacy of a single 1.5 mg/kg intravenous dose of Selfotel administered within 6 hours of stroke onset.[4][6] The trials were suspended prematurely by the Data Safety Monitoring Board.[4][6]
| Outcome | Selfotel Group (n=280) | Placebo Group (n=286) | p-value |
| 90-Day Mortality | 22% (62 deaths) | 17% (49 deaths) | 0.15[4] |
| 30-Day Mortality | 54 deaths | 37 deaths | 0.05[4][6] |
A trend toward increased mortality was observed in the Selfotel group, particularly within the first 30 days and in patients with severe stroke.[4][6] The study concluded that Selfotel was not an effective treatment for acute ischemic stroke and might even have a neurotoxic effect in this patient population.[4][6]
Phase III Head Injury Trials
Two parallel Phase III studies evaluated Selfotel in patients with severe head injury.[5] These trials were also stopped prematurely due to safety concerns and a low likelihood of demonstrating efficacy.[5] While a later, more complete data analysis showed no statistically significant difference in mortality rates between the treatment and placebo groups, the initial concerns were sufficient to halt development.[5]
Comparison with Other NMDA Receptor Antagonists
The failure of Selfotel is not an isolated event. Other NMDA receptor antagonists have also failed to show efficacy in clinical trials for stroke and other neurological conditions, often due to a narrow therapeutic window and significant psychomimetic side effects.[4][10]
| Drug | Mechanism | Clinical Trial Phase | Outcome |
| Selfotel (CGS-19755) | Competitive NMDA Antagonist | Phase III (Stroke, Head Injury) | Terminated due to safety concerns and lack of efficacy[4][5][6] |
| Dextrorphan | Non-competitive NMDA Antagonist | Pilot Study (Stroke) | Neurological side effects similar to Selfotel[4] |
| Aptiganel (Cerestat) | Non-competitive NMDA Antagonist | Phase III (Stroke) | Terminated prematurely[4][10] |
| Gavestinel | Glycine Site Antagonist | Phase III (Stroke) | No significant benefit[11] |
This consistent failure highlights a fundamental challenge in the field: the models used for preclinical testing, while reproducible in their own right, may not accurately predict the complex pathophysiology of human stroke and the delicate balance required for safe and effective NMDA receptor modulation.
Conclusion: Lessons from the Reproducibility Gap
The story of Selfotel underscores a critical gap between preclinical reproducibility and clinical translation in the development of neuroprotective agents. While preclinical studies consistently and reproducibly demonstrated Selfotel's efficacy in various animal models, these findings were not replicated in human clinical trials. The reasons for this discrepancy are likely multifactorial, including differences in pathophysiology between animal models and human stroke, the heterogeneity of the stroke patient population, and the difficulty in achieving a therapeutic dose without inducing significant side effects. For researchers and drug developers, the Selfotel case serves as a powerful reminder of the importance of developing more predictive preclinical models and a deeper understanding of the therapeutic window for neuroprotective agents in humans.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Research Portal [scholarship.miami.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. ahajournals.org [ahajournals.org]
- 10. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
AS1907417: A Comparative Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AS1907417, a G-protein-coupled receptor 119 (GPR119) agonist, with other therapeutic alternatives for type 2 diabetes. The information is presented to facilitate objective evaluation and is supported by experimental data from preclinical studies.
Executive Summary
This compound is a novel, orally active small-molecule GPR119 agonist that has demonstrated potential as an insulinotropic and β-cell preservative agent for the treatment of type 2 diabetes.[1] Its mechanism of action involves the activation of GPR119, leading to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-stimulated insulin (B600854) secretion (GSIS) and promotes pancreatic β-cell health. Preclinical studies in various diabetic animal models have shown that this compound effectively improves glycemic control and preserves β-cell function. This guide compares the performance of this compound with other GPR119 agonists and major classes of anti-diabetic drugs.
Data Presentation
Table 1: Comparative Efficacy of GPR119 Agonists
| Compound | Target | In Vitro Potency (cAMP Assay, EC50) | In Vivo Efficacy (db/db mice) | Reference |
| This compound | Human GPR119 | 1.1 µM | 1.6% reduction in HbA1c after 4 weeks | [1] |
| AS1269574 | Human GPR119 | 2.5 µM | Data not available in direct comparison | [2] |
| AS1669058 | Not Specified | 0.11 µM | Significant reduction in blood glucose after 1 week | [3] |
| AR231453 | Human GPR119 | 56 nM (in the presence of 15 mM glucose) | Improved glucose homeostasis | [3][4] |
| HD0471953 | Not Specified | Data not available | Dose-dependent decline in blood glucose | [5] |
| PSN632408 | Human GPR119 | 1.9 µM | Reduced food intake and body weight gain | [6] |
| GSK1292263 | Human GPR119 | pEC50 of 6.9 | No significant effect on glucose control in type 2 diabetics | [2][7] |
Table 2: Comparison of this compound (GPR119 Agonist Class) with Other Anti-Diabetic Drug Classes
| Drug Class | Mechanism of Action | HbA1c Reduction (Monotherapy) | Effect on Body Weight | Risk of Hypoglycemia | Representative Drugs |
| GPR119 Agonists | Increases intracellular cAMP, leading to enhanced GSIS and GLP-1 secretion. | Moderate | Neutral to slight decrease | Low | This compound |
| GLP-1 Receptor Agonists | Mimics incretin (B1656795) action, enhancing glucose-dependent insulin secretion, suppressing glucagon, and slowing gastric emptying. | High (0.8-2.0%) | Weight loss | Low | Semaglutide, Liraglutide |
| SGLT2 Inhibitors | Inhibits glucose reabsorption in the kidneys, leading to urinary glucose excretion. | Moderate (0.5-1.0%) | Weight loss | Low | Empagliflozin, Canagliflozin |
| DPP-4 Inhibitors | Inhibits the breakdown of incretin hormones (GLP-1 and GIP), increasing their active levels. | Modest (0.5-0.8%) | Neutral | Low | Sitagliptin (B1680988), Vildagliptin |
Experimental Protocols
Intracellular cAMP Measurement
Objective: To quantify the increase in intracellular cAMP levels in response to GPR119 agonism.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in an appropriate medium.
-
Compound Treatment: Cells are treated with varying concentrations of the GPR119 agonist (e.g., this compound) for a specified incubation period.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular components, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The results are typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that elicits 50% of the maximal response.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the potentiation of insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Methodology:
-
Islet Isolation or Cell Culture: Pancreatic islets are isolated from animal models (e.g., rats, mice) or a pancreatic β-cell line (e.g., MIN-6) is used.
-
Pre-incubation: The islets or cells are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.
-
Stimulation: The islets or cells are then incubated in a high-glucose buffer in the presence or absence of the test compound (e.g., this compound).
-
Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels are quantified using an ELISA or radioimmunoassay (RIA).
-
Data Analysis: The stimulation index is calculated as the ratio of insulin secreted under high-glucose conditions (with the compound) to that secreted under basal (low-glucose) conditions.
RT-qPCR for Pancreatic and Duodenal Homeobox 1 (PDX-1) mRNA Expression
Objective: To measure the effect of the compound on the gene expression of PDX-1, a key transcription factor for β-cell function and development.
Methodology:
-
Cell/Tissue Treatment: Pancreatic β-cells or tissues from treated animals are collected.
-
RNA Extraction: Total RNA is extracted from the samples using a suitable kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for PDX-1 and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of PDX-1 mRNA is calculated using the delta-delta Ct method, comparing the treated group to the control group.
Mandatory Visualization
Caption: GPR119 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Logical Comparison of Anti-Diabetic Mechanisms.
References
- 1. This compound, a novel GPR119 agonist, as an insulinotropic and β-cell preservative agent for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CGS 19755: A Comparative Analysis Against Newer NMDA Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of N-methyl-D-aspartate (NMDA) receptor antagonist development has evolved significantly since the introduction of early competitive inhibitors like CGS 19755 (Selfotel). While potent, these first-generation compounds often faced challenges in clinical development due to a narrow therapeutic window and significant central nervous system (CNS) side effects.[1][2][3] Newer research has shifted towards developing antagonists with improved selectivity and safety profiles, primarily by targeting specific NMDA receptor subunits, such as GluN2B, through allosteric modulation.[4][5][6] This guide provides an objective comparison of CGS 19755 against newer, more selective NMDA inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.
From Broad Competition to Subunit Selectivity
CGS 19755 is a potent and selective competitive antagonist that acts directly at the glutamate (B1630785) binding site on the NMDA receptor.[7][8] This mechanism, while effective at blocking receptor activation, is not specific to any particular NMDA receptor subtype. Over-inhibition of NMDA receptors, which are crucial for normal synaptic transmission and plasticity, led to dose-limiting adverse effects in clinical trials, including agitation, hallucinations, and paranoia.[1][2][9]
In contrast, newer inhibitors have been designed to achieve greater therapeutic specificity. A prominent strategy has been the development of negative allosteric modulators (NAMs) that selectively target the GluN2B subunit.[5][10] These compounds, such as ifenprodil (B1662929) and its derivatives like traxoprodil (B148271), bind to a unique site at the interface between the GluN1 and GluN2B subunits.[4][6] This allosteric inhibition allows for a more nuanced modulation of receptor activity and has been associated with a better side-effect profile in preclinical and early clinical studies.[6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the quantitative data on the potency and mechanism of CGS 19755 compared to key newer-generation, GluN2B-selective inhibitors.
| Compound | Mechanism of Action | Selectivity | Potency (IC₅₀ / Kᵢ) | Key Clinical/Preclinical Findings |
| CGS 19755 (Selfotel) | Competitive Antagonist | Non-selective (binds glutamate site) | IC₅₀: 50 nM[7] | Neuroprotective in animal models of ischemia; Clinical trials halted due to CNS side effects (agitation, hallucinations).[1][11] |
| Ifenprodil | Non-competitive Allosteric Modulator | >200-fold selective for GluN2B-containing receptors[4] | Kᵢ: 5.8 nM; IC₅₀: ~120-223 nM[12][13] | Lead compound for GluN2B antagonists; Neuroprotective effects demonstrated.[4][5] |
| Traxoprodil (CP-101,606) | Non-competitive Allosteric Modulator | Selective for GluN2B subunit | IC₅₀: 11 nM[14] | Investigated for stroke and depression; Development stopped due to QT prolongation.[15][16] |
| Radiprodil (B1680500) | Non-competitive Allosteric Modulator | Selective for GluN2B subunit | Not specified in results | Appears safe in humans; effective against gain-of-function variants in GRIN genes.[17][18] |
Visualization of Inhibitor Binding Sites
The distinct mechanisms of these inhibitors can be visualized on the NMDA receptor complex. Competitive antagonists like CGS 19755 occupy the glutamate binding site, whereas newer allosteric modulators bind to the N-terminal domain (NTD) interface of specific subunits.
Caption: NMDA receptor with binding sites for different inhibitor classes.
Efficacy in Preclinical Models
Both CGS 19755 and newer GluN2B-selective inhibitors have demonstrated neuroprotective efficacy in various animal models of neurological injury.
| Compound | Animal Model | Condition | Efficacy Metric | Effective Dose |
| CGS 19755 | Rat | Maximal Electroshock | Anticonvulsant | ED₅₀ = 3.8 mg/kg i.p.[7] |
| CGS 19755 | Gerbil | Ischemic Brain Damage | Reduced Damage | 10-30 mg/kg i.p.[1] |
| CGS 19755 | Mouse | NMDA-induced Convulsions | Blocked Convulsions | ED₅₀ ≈ 2 mg/kg i.p.[11] |
| Traxoprodil | Mouse | Forced Swim Test | Antidepressant-like effects | 5-40 mg/kg[19] |
Experimental Protocols
The characterization of these inhibitors relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine an inhibitor's affinity for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the IC₅₀ value of a test compound (e.g., CGS 19755).
Materials:
-
Crude synaptic membranes from rat brain.
-
Test compound (unlabeled CGS 19755 or other inhibitors).
-
Assay Buffer (e.g., Tris-HCl).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Methodology:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the supernatant at high speed to obtain the crude synaptic membrane fraction. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous glutamate.[20]
-
Binding Reaction: In test tubes, combine the synaptic membranes, a fixed concentration of the radioligand (e.g., [³H]-CGS 19755), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to measure the functional inhibition of NMDA receptor ion channel activity by a compound.
Objective: To determine the IC₅₀ of a test compound (e.g., Ifenprodil) on specific NMDA receptor subtypes.[12]
Materials:
-
Xenopus laevis oocytes.
-
cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Recording solution (e.g., containing BaCl₂, HEPES).
-
Agonists: Glutamate and Glycine (B1666218).
-
Test compound (e.g., Ifenprodil).
-
Two-electrode voltage clamp amplifier and data acquisition system.
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a Xenopus frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 + GluN2B) to express functional receptors on the oocyte membrane. Incubate for 2-5 days.
-
Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -40 mV).
-
Agonist Application: Apply a solution containing saturating concentrations of glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.
-
Inhibitor Application: After establishing a stable baseline current, co-apply the agonists with varying concentrations of the test compound (e.g., Ifenprodil).
-
Data Analysis: Measure the peak current response at each concentration of the test compound. Normalize the responses to the control (agonist-only) response. Plot the normalized current as a function of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.[21]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The progression from broad-spectrum competitive antagonists like CGS 19755 to subunit-selective allosteric modulators represents a significant advancement in the pursuit of safer NMDA receptor-targeted therapeutics. While CGS 19755 demonstrated potent neuroprotective activity, its lack of selectivity led to an unacceptable clinical side-effect profile.
Newer, GluN2B-selective inhibitors like ifenprodil and traxoprodil offered a promising alternative by targeting a specific receptor population, although they too encountered their own challenges in clinical development, such as pharmacokinetic issues or off-target effects.[15][18] The latest generation of inhibitors aims for even greater precision. For example, context-dependent inhibitors that are more active in the acidic environment of ischemic tissue offer a novel strategy to maximize efficacy at the site of injury while minimizing effects on healthy tissue.[22][23]
For researchers, the key takeaway is the critical importance of selectivity. Future drug development will likely focus on:
-
Targeting other subunits: Exploring antagonists selective for GluN2A, GluN2C, or GluN2D-containing receptors.
-
Positive Allosteric Modulators (PAMs): Enhancing, rather than inhibiting, the function of specific NMDA receptor subtypes for conditions characterized by hypofunction.
-
Triheteromeric Receptors: Characterizing the pharmacology of compounds on receptors composed of more than two different subunits (e.g., GluN1/GluN2A/GluN2B), which are common in the adult brain.[21]
By leveraging detailed experimental data and a nuanced understanding of the NMDA receptor's complexity, the field can continue to develop safer and more effective modulators for a wide range of neurological and psychiatric disorders.
References
- 1. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose escalation safety and tolerance study of the competitive NMDA antagonist selfotel (CGS 19755) in neurosurgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 11. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Traxoprodil - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]
- 17. Inhibition of GluN2B-containing N-methyl-D-aspartate receptors by radiprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Context-dependent GluN2B-selective inhibitors of NMDA receptor function are neuroprotective with minimal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AS1907417: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The absence of a specific Safety Data Sheet (SDS) for the research compound AS1907417 necessitates its handling as a substance with unknown hazards. This guide provides a procedural framework for its safe disposal, adhering to standard laboratory safety protocols. It is critical for personnel to obtain the official SDS from the manufacturer or supplier for definitive and compliant disposal instructions.
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Prior to any handling of this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
Recommended PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A standard laboratory coat.
Waste Collection and Segregation: Step-by-Step Procedure
Proper segregation and containment are fundamental to the safe disposal of chemical waste. Follow these steps meticulously to prevent accidental mixing and ensure regulatory compliance.
-
Isolate the Waste Stream: Do not mix this compound waste with other chemical waste streams.
-
Select Appropriate Container: Collect solid this compound waste in a dedicated, chemically compatible container. A wide-mouth glass or high-density polyethylene (B3416737) (HDPE) container with a secure screw-top lid is recommended.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The CAS Number: "1857417-13-0"
-
A clear indication of the hazard: "Caution: Chemical with Unknown Hazards"
-
The date of waste accumulation.
-
The name and contact information of the generating researcher or laboratory.
-
-
Secure Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory, away from incompatible materials.
Disposal Pathway: Institutional Compliance
Under no circumstances should this compound be disposed of in the general trash or poured down the drain. The designated and compliant disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Data Presentation: Summary of Known Information
The following table summarizes the currently available data for this compound relevant to its handling and disposal. The absence of comprehensive hazard data underscores the need for cautious management.
| Parameter | Value/Instruction |
| CAS Number | 1857417-13-0 |
| Physical State | Solid |
| Solubility in Water | Insoluble |
| Primary Hazard | Unknown |
| Disposal Method | Contact Institutional EHS for Hazardous Waste Pickup |
Experimental Protocols
Due to the lack of specific reactivity and toxicity data, no experimental protocols for the on-site treatment or neutralization of this compound can be safely recommended. Any such attempt could lead to unforeseen and dangerous chemical reactions.
Disposal Workflow Visualization
The following diagram illustrates the logical progression for the safe and compliant disposal of this compound.
Essential Safety and Handling Guide for AS1907417 (Firuglipel)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of AS1907417, a GPR119 agonist also known as Firuglipel or DS-8500a. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Immediate Safety Information
This compound, with the CAS number 885038-66-4, is a research chemical and should be handled with care in a laboratory setting.[1] While a specific Material Safety Data Sheet (MSDS) was not publicly available in its entirety, the following recommendations are based on general best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent accidental exposure. The following should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | Fume Hood or Respirator | Use a properly functioning fume hood. If not available, a NIOSH-approved respirator is recommended, especially when handling the powder form. |
First Aid Measures
In the event of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
Handling and Storage
Proper handling and storage are vital to maintain the stability and purity of this compound and to ensure a safe laboratory environment.
Handling:
-
Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood.
-
Avoid the creation of dust when handling the solid form.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
-
Use a licensed professional waste disposal service.
Experimental Protocols and Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for an in-vitro experiment using this compound.
Caption: General workflow for in-vitro cell-based assays with this compound.
Signaling Pathway of this compound
This compound is a GPR119 agonist. Upon binding to the G protein-coupled receptor 119 (GPR119), it initiates a signaling cascade that results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Caption: Simplified signaling pathway initiated by this compound binding to GPR119.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
